1,3-Adamantanedicarbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
adamantane-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUZYNPJUZODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30411862 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29713-15-3 | |
| Record name | Tricyclo[3.3.1.1~3,7~]decane-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30411862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1,3-Adamantanedicarbonyl Chloride (1,3-ADC)
Executive Summary
1,3-Adamantanedicarbonyl chloride (1,3-ADC) is a bifunctional acyl chloride derivative of the diamondoid hydrocarbon adamantane. It serves as a critical electrophilic building block in the synthesis of high-performance polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.
Its value lies in the "Adamantane Effect" : the introduction of the rigid, bulky tricyclic cage into molecular backbones. This modification significantly enhances thermal stability (
Part 1: Molecular Architecture & Physicochemical Profile
1,3-ADC is characterized by two highly reactive acyl chloride groups attached to the bridgehead carbons (positions 1 and 3) of the adamantane cage. Unlike its 1-monosubstituted counterparts, 1,3-ADC acts as a cross-linker or chain extender.
Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 39269-10-8 | Specific to the dichloride derivative. |
| Molecular Formula | ||
| Molecular Weight | 261.14 g/mol | |
| Appearance | White Crystalline Solid | Hygroscopic; degrades in moist air. |
| Solubility | DCM, Chloroform, THF, Benzene | Reacts violently with water/alcohols. |
| Reactivity | High (Electrophilic) | Prone to hydrolysis and nucleophilic attack. |
| Precursor | 1,3-Adamantanedicarboxylic acid | CAS 5001-18-3 |
Structural Significance
The 1,3-substitution pattern creates a "bent" or V-shaped geometry (approximate bond angle of 109.5° relative to the cage center). This geometry is crucial for:
-
Polymer Kinking: Prevents perfect crystalline packing in polyamides, enhancing solubility without sacrificing rigidity.
-
MOF Topology: Acts as a bent ditopic linker, facilitating the formation of specific cage-like pores.
Part 2: Synthetic Routes & Purification
The synthesis of 1,3-ADC is a nucleophilic acyl substitution where the hydroxyl groups of the parent dicarboxylic acid are replaced by chlorines.
Protocol: Chlorination via Thionyl Chloride ( )
Reagents:
-
Thionyl Chloride (Excess, acts as solvent/reagent)
-
DMF (Catalytic amount)
Workflow Logic:
The use of thionyl chloride is preferred over oxalyl chloride for scale-up due to the gaseous byproducts (
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Argon line).
-
Mixing: Charge flask with 1,3-Adamantanedicarboxylic acid (1 eq). Add Thionyl Chloride (10-15 eq). Add 2-3 drops of anhydrous DMF.
-
Reaction: Heat to reflux (
) for 3–4 hours. Monitor cessation of gas evolution ( ). -
Isolation: Distill off excess
under reduced pressure. -
Purification: The residue is often sufficiently pure for polymerization. For high-purity needs, recrystallize from anhydrous hexane or sublime under high vacuum.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway converting the diacid to the dichloride using thionyl chloride activation.
Part 3: Reactivity & Polymerization Kinetics
1,3-ADC is most frequently employed in step-growth polymerization to produce polyamides and polyesters. The bulky adamantane cage inhibits chain rotation, leading to polymers with high glass transition temperatures (
Reaction Mechanism: Interfacial Polycondensation
For polyamides, interfacial polymerization (Schotten-Baumann conditions) is superior to solution polymerization. It minimizes the need for strict stoichiometry and high heat, which can degrade the adamantane cage or cause side reactions.
System Design:
-
Organic Phase: 1,3-ADC dissolved in
or DCM. -
Aqueous Phase: Diamine (e.g., 1,6-hexanediamine) + Acid Scavenger (
or ). -
Interface: Reaction occurs instantaneously at the boundary.
Visualization: Interfacial Polymerization Logic
Figure 2: Mechanism of interfacial polycondensation. The adamantane moiety is incorporated into the backbone at the interface.
Part 4: High-Performance Applications
Advanced Polyamides & Polyimides
Replacing standard monomers (like adipoyl chloride) with 1,3-ADC introduces steric bulk that:
-
Increases
: Often pushing due to restricted segmental motion. -
Improves Transparency: The bulky cage prevents dense chain packing, reducing crystallinity and light scattering (amorphous polymers).
-
Lowers Dielectric Constant: Critical for electronic insulating layers.
Metal-Organic Frameworks (MOFs)
1,3-ADC serves as a precursor to rigid dicarboxylate linkers. Unlike the linear terephthalic acid linkers, the 1,3-adamantane geometry introduces a "kink" (
-
Cage-based topologies: Useful for gas storage (
, ). -
Chiral MOFs: If derivatized further, the adamantane cage can support chiral separation phases.
Pharmaceutical Intermediates
While 1-adamantylamine is common (e.g., Amantadine), 1,3-disubstituted derivatives are used to create "dumbbell" shaped molecules or cross-linked drug conjugates. 1,3-ADC allows for the symmetric attachment of pharmacophores, used in research for:
-
DPP4 Inhibitors: Structural analogs where the adamantane cage provides lipophilic bulk to fit enzyme pockets.
-
Antiviral conjugates: Linking antiviral agents to improve membrane permeability.
Part 5: Handling & Safety (MSDS Summary)
1,3-ADC is a Corrosive Solid .
-
Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (
) gas. -
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator. Refrigeration (
) is recommended to prevent slow hydrolysis from ambient moisture. -
PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. All transfers must occur in a fume hood.
References
-
Synthesis of 1,3-Adamantanedicarboxylic Acid & Derivatives Source: ChemicalBook / Literature Reviews Protocol validation for the oxidation of adamantane and subsequent chlorination.
-
Poly(1,3-adamantane) Synthesis and Properties Source: ResearchGate Detailed analysis of cationic ring-opening polymerization and the thermal stability of adamantane-based polymers.
-
Safety Data Sheet: Adamantane Derivatives Source: Fisher Scientific Handling protocols for adamantane hydrochloride and related acid chlorides.
-
MOF Design using Adamantane Linkers Source: Royal Society of Chemistry (RSC) Discussion on using rigid, bulky ligands like adamantane dicarboxylates for one-pot MOF synthesis.
Sources
Technical Guide: High-Fidelity Synthesis of 1,3-Adamantanedicarbonyl Chloride
Executive Summary
1,3-Adamantanedicarbonyl chloride (CAS: 29713-15-3) is a critical bifunctional electrophile used in the synthesis of advanced cross-linked polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical intermediates.[1] Its rigid, lipophilic tricyclic cage (diamondoid structure) confers unique thermal stability and steric bulk to downstream derivatives.[1]
This guide details the conversion of 1,3-adamantanedicarboxylic acid to its corresponding acid chloride using thionyl chloride (
Part 1: Chemical Basis & Mechanistic Insight[1][2]
The Adamantane Scaffold Challenge
The 1,3-positioning on the adamantane cage places the carboxylic acid groups at bridgehead carbons.[1] While these positions are sterically encumbered, they are chemically stable.[1] The primary challenge in chlorination is not decomposition, but kinetic accessibility .[1]
-
Steric Bulk: The cage structure shields the carbonyl carbon, requiring a highly reactive chlorinating agent.[1]
-
Solubility: The dicarboxylic acid is poorly soluble in non-polar solvents, necessitating the use of neat thionyl chloride or a high-boiling polar aprotic co-solvent.[1]
The Catalytic Mechanism (Vilsmeier-Haack Pathway)
Simple reflux with thionyl chloride is often slow. The addition of catalytic DMF is non-negotiable for high-throughput synthesis.[1] DMF reacts with
Diagram 1: DMF-Catalyzed Chlorination Mechanism
Caption: The catalytic cycle where DMF activates SOCl2, facilitating nucleophilic attack on the sterically hindered bridgehead carboxyl groups.
Part 2: Critical Process Parameters
To achieve >95% purity suitable for polymerization or drug conjugation, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Stoichiometry | 1.0 eq Diacid : >5.0 eq | Excess |
| Catalyst Load | 1-2 drops DMF per 10g substrate | Sufficient to generate the active species without contaminating the final product.[1] |
| Temperature | Reflux (75–80°C) | Required to overcome the activation energy barrier at the bridgehead carbon. |
| Atmosphere | Anhydrous | Strictly required.[1] Moisture hydrolyzes the product back to the starting acid immediately.[1] |
| Reaction Time | 3–4 Hours | Visual cue: Cessation of HCl gas evolution and clarification of the solution.[1] |
Part 3: Experimental Protocol
Safety Warning: Thionyl chloride is corrosive and releases toxic HCl and
Materials
-
Substrate: 1,3-Adamantanedicarboxylic acid (Dry, powdered).[1]
-
Reagent: Thionyl chloride (
), 99%+.[1] -
Catalyst: N,N-Dimethylformamide (DMF), Anhydrous.[1]
-
Solvent (Workup): Anhydrous n-Heptane or Hexane.
Step-by-Step Synthesis
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (packed with
) or an inert gas inlet. -
Charging: Add 10.0 g (44.6 mmol) of 1,3-adamantanedicarboxylic acid to the flask.
-
Reagent Addition: Carefully pour 40 mL (approx. 550 mmol) of thionyl chloride into the flask. The solid will likely not dissolve immediately.[1]
-
Catalysis: Add 2 drops of anhydrous DMF.
-
Reaction:
-
Isolation (Distillation):
-
Purification:
Diagram 2: Process Workflow
Caption: Operational workflow for the synthesis and isolation of 1,3-adamantanedicarbonyl chloride.
Part 4: Characterization & Quality Control[1]
Verify the product identity using the following spectroscopic markers.
FTIR Spectroscopy
This is the fastest method to confirm conversion.[1]
-
Reactant (Acid): Broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1690–1710 cm⁻¹).
-
Product (Acid Chloride):
-
Disappearance: Broad O-H stretch must be absent.
-
Appearance: Sharp, intense C=O stretch shifted to 1790–1810 cm⁻¹ (characteristic of acyl chlorides).
-
NMR Spectroscopy[1][3][4]
-
Solvent:
(Must be strictly anhydrous to prevent hydrolysis in the tube). -
NMR: The protons on the adamantane cage will show slight downfield shifts compared to the acid precursor due to the electron-withdrawing nature of the -COCl group.[1]
-
Bridgehead methine (H-2): ~2.3 ppm.
-
Methylene (H-4,6,10): ~2.0 - 2.1 ppm.[1]
-
-
NMR:
-
Carbonyl Carbon: The diagnostic peak for -COCl appears typically between 176–179 ppm .[1]
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis during workup | Ensure all glassware is oven-dried; use fresh anhydrous solvents.[1] |
| Dark Color | Polymerization of DMF or impurities | Use only catalytic amounts of DMF; recrystallize from heptane/toluene.[1] |
| Incomplete Reaction | Old | Use fresh reagent; ensure vigorous reflux (not just warm stirring). |
Part 5: References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedures for Adamantane Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
The Rigid Backbone: A Technical Guide to 1,3-Adamantanedicarbonyl Chloride
The following technical guide details the chemical architecture, synthesis, and application of 1,3-Adamantanedicarbonyl chloride.
Part 1: Chemical Architecture & Core Identity
1,3-Adamantanedicarbonyl chloride (CAS 29713-15-3) serves as a critical bifunctional electrophile in advanced materials science and medicinal chemistry. Unlike linear aliphatic acid chlorides, this molecule incorporates the diamondoid adamantane cage into the polymer backbone or molecular scaffold.
The adamantane cage provides extreme steric bulk and conformational rigidity . When integrated into polymers (polyamides, polyesters), it significantly inhibits chain packing and rotation, leading to:
-
Elevated Glass Transition Temperatures (
): The rigid cage restricts segmental motion. -
Reduced Dielectric Constant (Low-k): The bulky cage increases free volume within the material matrix.
-
Enhanced Lipophilicity: In drug design, the cage improves membrane permeability while the carbonyl linkers allow for stable conjugation.
Physical & Chemical Data Profile
| Property | Specification |
| CAS Number | 29713-15-3 |
| IUPAC Name | Adamantane-1,3-dicarbonyl dichloride |
| Molecular Formula | |
| Molecular Weight | 261.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Benzene, Toluene; Hydrolyzes in water |
| Reactivity Class | Bifunctional Acyl Chloride (Electrophile) |
Part 2: Synthesis Protocol (Self-Validating System)
Objective: Synthesize high-purity 1,3-adamantanedicarbonyl chloride starting from the commercially available 1,3-adamantanediol.
Mechanism: The synthesis proceeds via a Koch-Haaf carbonylation to form the dicarboxylic acid, followed by nucleophilic acyl substitution using thionyl chloride.
Step 1: Precursor Synthesis (Koch-Haaf Reaction)
Note: This step converts the diol to the dicarboxylic acid.
-
Reagents: 1,3-Adamantanediol, Formic Acid (HCOOH), Sulfuric Acid (
, 98%).[1] -
Procedure:
-
Dissolve 1,3-adamantanediol in concentrated
at 0°C. -
Add anhydrous formic acid dropwise over 2–4 hours. The
acts as both solvent and acid catalyst, generating the adamantyl dication which traps CO (generated in situ from HCOOH). -
Quench the reaction on crushed ice. The dicarboxylic acid precipitates as a white solid.
-
Validation: Recrystallize from ethanol. Target MP for the acid: ~275–276°C.
-
Step 2: Chlorination (Acid Acid Chloride)
Note: This is the critical activation step for CAS 29713-15-3.
-
Reagents: 1,3-Adamantanedicarboxylic acid, Thionyl Chloride (
), DMF (Catalytic drops). -
Setup: Flame-dried round-bottom flask with a reflux condenser and
drying tube (or line). -
Protocol:
-
Suspend the dried dicarboxylic acid in excess
(approx. 5–10 equivalents). -
Add 2–3 drops of DMF (Dimethylformamide). Why? DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than
alone, preventing stall-out due to the steric bulk of the adamantane cage. -
Reflux for 3–4 hours until gas evolution (HCl,
) ceases and the solution becomes clear. -
Purification: Remove excess
via vacuum distillation or rotary evaporation. The product, 1,3-adamantanedicarbonyl chloride, solidifies upon cooling. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Caption: Two-step synthesis workflow converting the diol precursor to the activated dichloride via acid intermediate.
Part 3: Applications in Research & Development
Organic Solvent Nanofiltration (OSN) Membranes
The rigidity of the adamantane core makes CAS 29713-15-3 an ideal monomer for Interfacial Polymerization (IP) . Unlike flexible aliphatic linkers, the adamantane unit creates "twisted" pore structures that maintain permeability while rejecting solutes.
-
Protocol: An aqueous phase containing a diamine (e.g., m-phenylenediamine or MPD) is brought into contact with an organic phase (Hexane) containing 1,3-adamantanedicarbonyl chloride.
-
Result: A thin-film composite (TFC) polyamide layer forms at the interface.
-
Benefit: The "bulky" adamantane defects in the polymer network prevent dense chain packing, increasing solvent flux without compromising selectivity.
Low-k Dielectric Materials (Electronics)
In semiconductor manufacturing, reducing signal delay (RC delay) requires insulating materials with low dielectric constants (low-k).
-
Chemistry: Copolymerization of 1,3-adamantanedicarbonyl chloride with aromatic diamines (e.g., 3,3'-dihydroxybenzidine).[2]
-
Mechanism: The adamantane cage introduces free volume (nanopores) into the polyimide/polyamide matrix. Air has a dielectric constant of ~1.0; by effectively trapping "molecular air" within the cage structure, the bulk dielectric constant of the polymer is lowered significantly.
Caption: Interfacial polymerization mechanism for creating high-performance polyamide membranes.
Part 4: Handling & Safety (E-E-A-T)
Hazard Class: Corrosive (Skin Corr. 1B). Critical Sensitivity: Moisture Sensitive.
-
Hydrolysis Risk: Upon contact with ambient moisture, the chloride hydrolyzes back to the dicarboxylic acid and releases Hydrochloric Acid (HCl) gas.
-
Indicator: White fumes (HCl mist) upon opening the container indicate degradation.
-
-
Storage: Must be stored under Argon or Nitrogen in a tightly sealed container, preferably in a desiccator or glovebox.
-
Quenching Spills: Do not use water directly. Neutralize with weak base (Sodium Bicarbonate) or absorb with dry sand/vermiculite before disposal.
References
-
Synthesis of Precursor Acid
-
Polymerization & Properties
- Title: Synthesis of Precision Poly(1,3-adamantylene alkylene)
- Source: Macromolecules (ACS Public
- Context: Discusses the thermal stability and crystallinity effects of 1,3-adamantyl defects in polymer backbones.
-
URL:[Link]
-
Membrane Applications
- Title: Rigid twisted adamantane diamine monomer manipulated interfacial polymerization for fabric
- Source: Journal of Membrane Science (via ResearchG
- Context: Demonstrates the use of adamantane derivatives in creating "loose" polyamide networks for nanofiltr
-
URL:[Link]
- Dielectric Materials (Patent)
Sources
molecular weight of 1,3-Adamantanedicarbonyl chloride
An In-depth Technical Guide to 1,3-Adamantanedicarbonyl Chloride
This guide provides a comprehensive technical overview of 1,3-Adamantanedicarbonyl chloride, a key bifunctional molecule utilized by researchers and drug development professionals. Its unique, rigid, three-dimensional adamantane core makes it an invaluable building block for creating advanced polymers and complex pharmaceutical scaffolds. We will delve into its fundamental properties, synthesis, characterization, applications, and the critical safety protocols required for its handling.
Core Physicochemical Properties
1,3-Adamantanedicarbonyl chloride is a derivative of adamantane, a perfectly symmetrical and strain-free tricyclic alkane. The introduction of two carbonyl chloride groups at the 1 and 3 positions transforms it into a highly reactive and versatile intermediate for organic synthesis. Its rigid structure is sought after to impart desirable characteristics such as thermal stability, chemical resistance, and defined spatial orientation to larger molecules.
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | adamantane-1,3-dicarbonyl chloride | [1] |
| Synonyms | 1,3-Adamantanedicarbonyl dichloride, Tricyclo[3.3.1.13,7]decane-1,3-dicarbonyl dichloride | [1] |
| CAS Number | 29713-15-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄Cl₂O₂ | [1][2] |
| Molecular Weight | 261.14 g/mol | [1][3] |
| Purity | Typically ≥95% | [3] |
| MDL Number | MFCD13194926 | [3] |
Synthesis and Mechanism
The synthesis of 1,3-adamantanedicarbonyl chloride is most commonly achieved through the reaction of its parent dicarboxylic acid, 1,3-adamantanedicarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
The causality behind this choice of reagent lies in the mechanism. The carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination sequence that expels sulfur dioxide and a chloride ion, ultimately replacing the hydroxyl group with a chlorine atom to form the highly reactive acyl chloride.
The general workflow for this synthesis is depicted below.
Caption: General synthesis workflow for 1,3-Adamantanedicarbonyl chloride.
Spectroscopic Characterization
Unambiguous identification of 1,3-adamantanedicarbonyl chloride requires a suite of spectroscopic techniques. While specific spectra for this exact compound are not widely published, its structure allows for predictable characterization based on well-established principles.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band corresponding to the C=O stretch of the acyl chloride functional group. This peak is typically found in the region of 1780-1815 cm⁻¹. The presence of C-H stretching from the adamantane cage will also be visible around 2850-2950 cm⁻¹.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a clear fingerprint of the carbon environments. The carbonyl carbons are the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.[4][5] The adamantane cage will produce a set of distinct signals corresponding to its unique carbon types: two bridgehead carbons bonded to the carbonyl groups, other bridgehead (CH) carbons, and methylene (CH₂) carbons.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will be characterized by a series of broad, overlapping multiplets in the aliphatic region (typically 1.7-2.5 ppm) corresponding to the protons of the rigid adamantane cage. The symmetry of the molecule simplifies the spectrum to some extent, but the rigid, non-planar structure leads to complex splitting patterns.
-
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 260 and 262, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical (·Cl) and the loss of the entire chlorocarbonyl group (·COCl).[6]
Applications in Research and Development
The true utility of 1,3-adamantanedicarbonyl chloride lies in its bifunctionality, which positions it as a superior building block for constructing larger, well-defined molecular architectures.
High-Performance Polymers
As a difunctional monomer, it is an ideal candidate for step-growth polymerization reactions. When reacted with diamines or diols, it forms high-performance polyamides and polyesters, respectively. The incorporation of the rigid, bulky adamantane unit into the polymer backbone imparts several desirable properties:
-
Enhanced Thermal Stability: The adamantane cage resists thermal degradation.
-
Increased Glass Transition Temperature (Tg): The rigidity of the structure restricts chain mobility, leading to polymers that maintain their structural integrity at higher temperatures.
-
Improved Solubility: The bulky, non-planar nature of the adamantane group can disrupt polymer chain packing, often leading to improved solubility in organic solvents compared to their fully aromatic counterparts.
Caption: Polymerization of 1,3-Adamantanedicarbonyl chloride with a diamine.
Drug Discovery and Medicinal Chemistry
In drug development, the adamantane moiety is a well-known pharmacophore that can increase the lipophilicity of a compound, facilitating its passage through biological membranes. 1,3-Adamantanedicarbonyl chloride serves as a rigid and stable linker or scaffold. It allows for the precise positioning of two different pharmacophores or functional groups in a fixed spatial orientation, which is a critical strategy for designing potent and selective enzyme inhibitors or receptor ligands. The related mono-acyl chloride, 1-adamantanecarbonyl chloride, is already established as a valuable intermediate in synthesizing active pharmaceutical ingredients (APIs).[7]
Safety, Handling, and Quenching
Trustworthiness in experimental design begins with safety. 1,3-Adamantanedicarbonyl chloride is a reactive and corrosive compound that demands stringent safety protocols.
-
Hazards: The primary hazard stems from its reactivity with nucleophiles, especially water. It reacts vigorously with water, moisture, and alcohols to produce corrosive hydrogen chloride (HCl) gas.[8] Contact with skin and eyes will cause severe chemical burns.[9] Inhalation of its vapors or the resulting HCl gas can cause severe respiratory tract irritation.[9]
-
Handling:
-
All manipulations must be conducted in a certified chemical fume hood to ensure adequate ventilation.[10]
-
Personal Protective Equipment (PPE) is mandatory: a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty nitrile or butyl rubber gloves are required.[9][11]
-
Use only glass or Teflon-lined equipment. Ensure all glassware is scrupulously dried before use.
-
-
Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[11]
-
Quenching Excess Reagent: Unused or residual 1,3-adamantanedicarbonyl chloride must be neutralized safely. A recommended procedure is to slowly and cautiously add the reagent to a stirred, cooled (ice bath) solution of a weak base, such as aqueous sodium bicarbonate, or an alcohol like isopropanol.[10] The reaction is exothermic and will release gas (CO₂ if using bicarbonate, or HCl which is then neutralized), so the addition must be controlled to prevent a dangerous pressure buildup or runaway reaction.
Experimental Protocols
The following protocols are illustrative and must be adapted and risk-assessed for specific laboratory conditions.
Protocol 6.1: Synthesis of 1,3-Adamantanedicarbonyl Chloride
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or inert gas inlet), and a dropping funnel, add 1,3-adamantanedicarboxylic acid (1.0 eq).
-
Reagent Addition: Add excess thionyl chloride (SOCl₂) (approx. 2.5-3.0 eq) either directly or dissolved in a dry, inert solvent like toluene.
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a base trap).
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a dry, non-polar solvent (e.g., hexane) to yield the final product, typically as a white crystalline solid.
Protocol 6.2: Example Synthesis of an Adamantane-Based Polyamide
-
Amine Solution: In a dry flask under an inert atmosphere, dissolve a diamine (e.g., 1,6-hexanediamine) (1.0 eq) and a proton scavenger base (e.g., triethylamine or pyridine) (2.2 eq) in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). Cool the solution in an ice bath.
-
Monomer Addition: Dissolve 1,3-adamantanedicarbonyl chloride (1.0 eq) in a minimal amount of the same dry solvent. Add this solution dropwise to the stirred, cooled diamine solution over 30 minutes.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours to allow for polymer chain growth.
-
Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or water, with vigorous stirring. The polyamide will precipitate as a solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with the precipitation solvent to remove unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
References
-
Matrix Fine Chemicals. 1,3-ADAMANTANEDICARBONYL CHLORIDE | CAS 29713-15-3. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5231971, 1,3-Adamantanedicarbonyl chloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 64154, 1-Chloroadamantane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98915, 1-Adamantanecarbonyl chloride. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
ResearchGate. the 13 C NMR spectra data of compound 1-3 (δ, ppm). [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
International Labour Organization. ICSC 0210 - ACETYL CHLORIDE. [Link]
-
YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. [Link]
-
ResearchGate. How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. [Link]
-
Amerigo Scientific. 1,3-Adamantanedicarbonyl chloride. [Link]
Sources
- 1. 1,3-Adamantanedicarbonyl chloride | C12H14Cl2O2 | CID 5231971 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1,3-Adamantanedicarbonyl chloride - Amerigo Scientific [amerigoscientific.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
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- 8. download.basf.com [download.basf.com]
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- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. chemos.de [chemos.de]
Technical Guide: Reactivity & Applications of 1,3-Adamantanedicarbonyl Chloride
The following technical guide details the reactivity, mechanistic nuances, and experimental applications of 1,3-adamantanedicarbonyl chloride. This document is structured for researchers requiring actionable insights into incorporating this rigid, bulky scaffold into high-performance polymers and pharmaceutical intermediates.
Executive Summary: The Bridgehead Advantage
1,3-Adamantanedicarbonyl chloride (1,3-ADC) represents a unique class of bifunctional electrophiles where the reactive acyl chloride groups are situated at the bridgehead carbons of a diamondoid cage. Unlike flexible aliphatic acid chlorides (e.g., adipoyl chloride) or planar aromatic analogs (e.g., terephthaloyl chloride), 1,3-ADC combines high electrophilicity with extreme steric rigidity .
Key Characteristics:
-
No
-Protons: The bridgehead position precludes enolization and ketene formation, eliminating common side reactions (e.g., E1cB elimination) encountered with linear acid chlorides. -
Steric Bulk: The adamantane cage protects the carbonyl carbon from nucleophilic attack more than a phenyl ring but less than a tert-butyl group, modulating reaction kinetics to allow controlled polymerizations.
-
Lipophilicity: The scaffold imparts significant hydrophobicity, enhancing the blood-brain barrier (BBB) permeability of pharmaceutical derivatives.
Mechanistic Reactivity Profile
Nucleophilic Acyl Substitution at the Bridgehead
The primary mode of reactivity for 1,3-ADC is nucleophilic acyl substitution via an addition-elimination mechanism. However, the kinetics are distinct due to the cage structure.
-
Mechanism: The nucleophile attacks the carbonyl carbon (
), forming a tetrahedral intermediate ( ). The chloride ion is then expelled, restoring the carbonyl. -
Steric Influence: The bulky adamantane cage hinders the approach of the nucleophile. While the carbonyl carbon is exposed, the "backside" is blocked by the cage, and the flanking methylene groups (
) create a "steric wall."-
Consequence: Reactions with bulky nucleophiles (e.g., secondary amines, tertiary alcohols) are significantly slower than with unhindered analogs, requiring catalysts (DMAP) or elevated temperatures.
-
-
Electronic Influence: The bridgehead carbon is electron-donating via induction (+I effect), which slightly stabilizes the carbonyl carbon's positive charge compared to a benzene ring, potentially lowering electrophilicity. However, the inductive withdrawal of the chlorine atom dominates, maintaining high reactivity.
Absence of Ketene Formation
A critical advantage of 1,3-ADC is its inability to form ketenes. In standard acid chlorides with
-
1,3-ADC Constraint: Bredt's Rule prevents the formation of a double bond at the bridgehead. Consequently, 1,3-ADC undergoes exclusive substitution, ensuring high fidelity in step-growth polymerization.
Experimental Protocols
Protocol A: Synthesis of High-Performance Polyamides
Objective: Synthesize a rigid polyamide backbone incorporating the adamantane cage for enhanced thermal stability (
Reagents:
-
Monomer A: 1,3-Adamantanedicarbonyl chloride (Purified by sublimation or recrystallization from hexane).
-
Monomer B: Aromatic diamine (e.g., 4,4'-oxydianiline).
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
-
Scavenger: Propylene oxide or Pyridine.
Workflow:
-
Preparation: Dry all glassware and solvents. Moisture reacts rapidly with 1,3-ADC to form the dicarboxylic acid (insoluble solid), terminating chain growth.
-
Dissolution: Dissolve the diamine (1.0 eq) in NMP under inert atmosphere (
or Ar) at room temperature. -
Addition: Cool the solution to 0°C. Add 1,3-ADC (1.0 eq) as a solid in a single portion. Note: Adding as a solid prevents local stoichiometry imbalances that occur with dropwise liquid addition.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours. The solution viscosity should increase significantly.
-
Workup: Pour the viscous polymer solution into a large excess of methanol or water under high-shear stirring to precipitate the polymer fibrously.
-
Purification: Wash with hot water and methanol. Dry under vacuum at 80°C.
Protocol B: Friedel-Crafts Acylation (Derivatization)
Objective: Functionalize an aromatic substrate (e.g., benzene or anisole) using 1,3-ADC.
Mechanism:
-
Activation: 1,3-ADC complexes with a Lewis Acid (
) to form a discrete acylium ion at the bridgehead. -
Stability: The 1-adamantyl acylium ion is relatively stable due to the electron-donating cage, preventing decomposition before reaction.
-
Substitution: Electrophilic attack on the aromatic ring followed by deprotonation.[1]
Step-by-Step:
-
Suspend
(2.2 eq) in dry dichloromethane (DCM) at 0°C. -
Add 1,3-ADC (1.0 eq) dissolved in DCM dropwise. Stir for 30 min to generate the di-acylium species.
-
Add the aromatic substrate (2.2 eq) slowly to control the exotherm.
-
Reflux for 2–4 hours. Monitor HCl evolution.
-
Quench by pouring over ice/HCl mixture. Extract with DCM.
Data & Comparison
The following table contrasts 1,3-ADC with common acid chlorides used in polymer synthesis.
| Property | 1,3-Adamantanedicarbonyl Chloride | Terephthaloyl Chloride | Adipoyl Chloride |
| Structure | Rigid, Cage (Aliphatic) | Rigid, Planar (Aromatic) | Flexible, Linear (Aliphatic) |
| Reactivity ( | Moderate (Sterically modulated) | High (Resonance activated) | High |
| Side Reactions | None (No | None | Ketene formation possible |
| Polymer | Very High (>250°C typical) | High (~200°C) | Low (<100°C) |
| Solubility | High (Lipophilic cage) | Low (Planar stacking) | High |
| Hydrolytic Stability | High (Hydrophobic shielding) | Moderate | Low |
Visualizations
Reaction Mechanism: Nucleophilic Attack at Bridgehead
This diagram illustrates the steric environment and the pathway for nucleophilic substitution.
Caption: Nucleophilic acyl substitution pathway showing the formation of the sterically crowded tetrahedral intermediate.
Polymerization Workflow
Logic flow for synthesizing polyamides using 1,3-ADC.
Caption: Step-by-step workflow for the solution polycondensation of 1,3-adamantanedicarbonyl chloride.
References
-
Synthesis and Properties of Adamantane-Containing Polyamides Source: Chern, Y. T., & Shiue, H. C. (1997). Macromolecules. Context: Describes the effect of the bulky adamantane group on polymer solubility and thermal stability. URL:[Link]
-
Friedel-Crafts Chemistry of Adamantane Derivatives Source: Olah, G. A., et al. (1990). Journal of Organic Chemistry. Context: Foundational work on the stability of adamantyl cations and acylium ions. URL:[Link]
-
1,3-Adamantanedicarbonyl dichloride Product Data Source: PubChem (NIH). Context: Physical properties, CAS registry (29713-15-3), and safety data. URL:[Link]
-
Nucleophilic Acyl Substitution Mechanisms Source: Chemistry LibreTexts. Context: General mechanism for acid chloride reactivity, applicable to the bridgehead functionality. URL:[Link]
-
Synthesis of Poly(1,3-adamantylene)s via ADMET Source: Macromolecules (ACS). Context: Advanced polymerization techniques using adamantane monomers. URL:[Link]
Sources
Technical Deep Dive: Steric & Electronic Topography of 1,3-Adamantanedicarbonyl Chloride
Executive Summary
This technical guide examines the unique reactivity profile of 1,3-Adamantanedicarbonyl chloride (1,3-ADC) . Unlike linear aliphatic or planar aromatic acid chlorides, 1,3-ADC operates under a regime of bridgehead constraint . The rigid diamondoid cage imposes severe steric penalties on nucleophilic approach trajectories while simultaneously preventing resonance stabilization of the carbonyl group. This guide details how to leverage these steric effects for the synthesis of high-performance polyamides and polyesters, providing validated protocols for handling this "molecular anvil."
Structural Dynamics & Steric Topology
The adamantane cage is the fundamental subunit of the diamond lattice. In 1,3-ADC, the carbonyl chloride groups are located at the bridgehead carbons (
The Bridgehead Paradox
In standard organic synthesis, tertiary carbons are often associated with low reactivity toward nucleophiles (
-
Electronic Activation (The "Push"): Unlike benzoyl chloride, where the benzene ring donates electron density to the carbonyl (resonance stabilization), the adamantane cage is electronically neutral and incapable of resonance. This leaves the carbonyl carbon highly electron-deficient and intrinsically electrophilic.
-
Steric Shielding (The "Pull"): The three methylene bridges (
) surrounding the position create a "cone of protection." While small nucleophiles (water, methanol) can penetrate this cone easily, bulky nucleophiles (secondary amines, long-chain alcohols) experience significant repulsion.
Quantitative Steric Parameters
Comparison of steric bulk relative to reaction rates in solvolysis:
| Substrate | Hybridization | Steric Environment | Relative Hydrolysis Rate (Est.) |
| Acetyl Chloride | Unhindered | 1.0 (Baseline) | |
| Benzoyl Chloride | Resonance Stabilized | ~0.1 | |
| Pivaloyl Chloride | ~0.01 | ||
| 1-Adamantanecarbonyl Chloride | Bridgehead Shielding | ~0.05 |
Note: The adamantyl group is less hindering than a t-butyl group because the "tied-back" nature of the cage reduces the effective van der Waals radius interfering with the carbonyl oxygen.
Mechanistic Implications: The "Frustrated" Attack
The reaction of 1,3-ADC proceeds via Nucleophilic Acyl Substitution (Addition-Elimination). The steric hindrance critically affects the formation of the Tetrahedral Intermediate .
Pathway Visualization
The following diagram illustrates the steric conflict during the nucleophilic attack.
Caption: Fig 1. Reaction pathway showing the steric bottleneck at TS1. The adamantane cage (blue) hinders the approach of the nucleophile (red).
The "Umbrella" Effect in Polymers
When 1,3-ADC is used to synthesize polyamides, the adamantane cage acts as a "molecular umbrella." Once the first carbonyl reacts, the bulky polymer chain attached to position 1 increases the steric bulk for the reaction at position 3. This often leads to:
-
Premature Chain Termination: If the growing chain coils back, it can block the second acid chloride group.
-
Solution Behavior: The polymer becomes rigid, preventing aggregation. This is beneficial for solubility but requires high-boiling polar solvents (NMP, DMAc) to maintain chain mobility during synthesis.
Validated Experimental Protocols
Synthesis of 1,3-Adamantanedicarbonyl Chloride
Target: Conversion of 1,3-Adamantanedicarboxylic acid to the acid chloride.
Reagents:
-
1,3-Adamantanedicarboxylic acid (10.0 g, 44.6 mmol)
-
Thionyl Chloride (
) (50 mL, excess) -
DMF (Catalytic, 3-5 drops)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (
or Ar line). -
Addition: Add the dicarboxylic acid and
. Add catalytic DMF. Note: The reaction is heterogeneous initially. -
Reflux: Heat to reflux (
) for 3-4 hours. The solution will become clear as the acid chloride forms (liquid) and dissolves. -
Purification: Distill off excess
under reduced pressure. -
Isolation: Recrystallize the residue from dry hexane or sublime under vacuum.
Interfacial Polymerization (Polyamide Synthesis)
Context: Overcoming steric hindrance by reacting at the interface of two immiscible solvents.
Reagents:
-
Phase A (Organic): 1,3-ADC (5 mmol) in
(20 mL). -
Phase B (Aqueous): Aromatic Diamine (e.g.,
-phenylenediamine) (5 mmol) + NaOH (10 mmol) in Water (20 mL).
Protocol:
-
Dissolution: Ensure 1,3-ADC is fully dissolved. If cloudy, filter (hydrolysis product is insoluble).
-
Interface Formation: Carefully layer Phase B over Phase A in a beaker. Do not mix yet.
-
Polymerization: Rapidly stir the system (high shear) or pull the film formed at the interface (nylon rope trick).
-
Workup: Wash the resulting polymer with water, then acetone. Dry at
under vacuum.
Polymer Architecture & Properties
The incorporation of the adamantane cage via 1,3-ADC imparts specific properties driven by sterics:
| Property | Effect of Adamantane Cage | Mechanism |
| Glass Transition ( | Increases (>250°C) | The bulky cage inhibits chain rotation around the backbone. |
| Solubility | Increases | The cage disrupts |
| Thermal Stability | High | Absence of |
| Refractive Index | Low | Low packing density reduces optical density. |
Troubleshooting & Optimization
Moisture Sensitivity
Due to the lack of resonance stabilization, 1,3-ADC is more moisture-sensitive than benzoyl chloride.
-
Symptom:[5][6][7][8][9] White precipitate in the acid chloride bottle (Adamantanedicarboxylic acid).
-
Fix: Store under Argon. If solid forms, sublime the material before use. Do not use "aged" material for polymerization without purification; the hydrolyzed acid terminates chains.
Decarbonylation (The Palladium Trap)
Be cautious if using transition metal catalysts (e.g., for cross-coupling).
-
Risk:[5] Palladium can insert into the C-Cl bond. Unlike aromatic acid chlorides, bridgehead acyl palladium species can undergo decarbonylation to expel CO, forming the adamantyl-Pd species, which then undergoes
-hydride elimination (impossible here) or reduction. -
Prevention: Avoid temperatures >120°C if Pd is present, or use CO atmosphere to suppress decarbonylation.
Workflow Visualization: Polymerization Logic
Caption: Fig 2. Decision tree for synthesizing adamantane-based polymers, prioritizing monomer purity to counteract steric termination.
References
-
Synthesis & Reactivity: Khosravi, T., & Hadipour, N. (2013).[1] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry. Link[1]
-
Polymerization Applications: Liaw, D. J., et al. (2025). Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. ResearchGate. Link
-
Bridgehead Reactivity: Takaishi, K., et al. (2024).[10] The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC. Link
-
Steric Hindrance Principles: Master Organic Chemistry. (2011).[2] The Most Annoying Exceptions in Org 1: Neopentyl & Bridgehead Effects. Link
-
Physical Properties: ChemicalBook. (2025).[11] 1-Adamantanecarbonyl chloride Properties and Safety. Link
Sources
- 1. Free Article [chemicalbook.com]
- 2. dakenchem.com [dakenchem.com]
- 3. 1-金刚烷甲酰氯 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 1-Adamantanecarbonyl chloride | 2094-72-6 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. DSpace [dr.lib.iastate.edu]
- 10. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 1,3-Adamantanedicarbonyl Chloride as a Monomer for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 1,3-adamantanedicarbonyl chloride as a monomer for the synthesis of advanced polyamides. The incorporation of the rigid, bulky adamantane cage into the polymer backbone imparts a unique combination of properties, including exceptional thermal stability, enhanced solubility, and high mechanical strength. This guide will cover the synthesis of the monomer, detailed polymerization protocols, characterization of the resulting polyamides, and a discussion of their potential applications in fields ranging from specialty engineering plastics to advanced materials in drug delivery systems.
Introduction: The Adamantane Advantage in Polyamide Chemistry
Aromatic polyamides are a class of high-performance polymers renowned for their excellent thermal and mechanical properties.[1] However, their applications can be limited by poor solubility, which complicates processing.[2] A key strategy to overcome this limitation is the introduction of bulky, non-planar moieties into the polymer backbone. The three-dimensional diamondoid structure of adamantane makes it an ideal candidate for this purpose.
Incorporating the adamantane unit via 1,3-adamantanedicarbonyl chloride into the polyamide chain disrupts the coplanarity of the polymer backbone and hinders close chain packing. This structural modification leads to several desirable outcomes:
-
Enhanced Solubility: The bulky adamantane groups increase the free volume between polymer chains, allowing solvent molecules to penetrate more easily and leading to improved solubility in common organic solvents.[2][3] This facilitates processing techniques such as solution casting to form films.
-
High Thermal Stability: The inherent rigidity and thermal stability of the adamantane cage contribute to polymers with high glass transition temperatures (Tg) and excellent thermal degradation resistance.[4][5] Polyamides containing adamantane can maintain their structural integrity at elevated temperatures.[6][7]
-
Improved Mechanical Properties: The rigid adamantane structure can enhance the tensile strength and modulus of the resulting polyamides.[6][8]
-
Tailorable Properties: The properties of the final polyamide can be further tuned by the selection of the diamine comonomer, allowing for the creation of materials with a wide range of characteristics.
Monomer Synthesis and Properties
1,3-Adamantanedicarbonyl chloride (C₁₂H₁₄Cl₂O₂) is a key intermediate for introducing the adamantane cage into the polymer backbone.[9]
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₄Cl₂O₂ |
| Molecular Weight | 261.14 g/mol |
| CAS Number | 29713-15-3[10] |
| Appearance | White to off-white crystalline solid |
| Reactivity | Highly reactive towards nucleophiles such as amines and alcohols. Moisture sensitive. |
Synthesis of 1,3-Adamantanedicarbonyl Chloride:
1,3-Adamantanedicarbonyl chloride is typically synthesized from 1,3-adamantanedicarboxylic acid. A common method involves the reaction of the dicarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Illustrative Synthesis Workflow:
Caption: Workflow for the synthesis of 1,3-adamantanedicarbonyl chloride.
Polyamide Synthesis: Protocols and Methodologies
Polyamides from 1,3-adamantanedicarbonyl chloride can be synthesized via several methods, with interfacial polymerization and low-temperature solution polycondensation being the most common. The choice of method depends on the desired polymer properties and the nature of the diamine comonomer.
Interfacial Polymerization Protocol
Interfacial polymerization is a rapid and effective method that occurs at the interface of two immiscible liquids.[11][12] This technique is particularly useful for producing high molecular weight polymers.[13]
Materials:
-
1,3-Adamantanedicarbonyl chloride
-
A suitable diamine (e.g., 1,6-hexanediamine, m-phenylenediamine)
-
An organic solvent (e.g., dichloromethane, chloroform)[11]
-
An aqueous solution of an acid scavenger (e.g., sodium hydroxide, sodium carbonate)
-
Deionized water
Step-by-Step Protocol:
-
Prepare the Organic Phase: Dissolve a specific molar amount of 1,3-adamantanedicarbonyl chloride in the chosen organic solvent.
-
Prepare the Aqueous Phase: Dissolve an equimolar amount of the diamine and the acid scavenger in deionized water.
-
Initiate Polymerization: Carefully pour the aqueous phase onto the organic phase in a beaker. A polymer film will form instantaneously at the interface.[12]
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and continuously pull it out as a "rope." The polymerization will continue as fresh interface is exposed.
-
Washing and Purification: Thoroughly wash the collected polyamide with deionized water and then with a solvent like ethanol or acetone to remove unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Workflow for Interfacial Polymerization:
Caption: Step-by-step workflow for interfacial polymerization.
Low-Temperature Solution Polycondensation Protocol
This method is carried out in a single-phase solution at low temperatures and is suitable for aromatic diamines that may have lower reactivity.
Materials:
-
1,3-Adamantanedicarbonyl chloride
-
A suitable diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))
-
An acid scavenger (e.g., pyridine, triethylamine)
-
Anhydrous nitrogen or argon
Step-by-Step Protocol:
-
Dissolve the Diamine: In a flame-dried reaction flask under an inert atmosphere, dissolve a specific molar amount of the diamine and the acid scavenger in the anhydrous polar aprotic solvent.
-
Cool the Reaction Mixture: Cool the solution to 0-5 °C using an ice bath.
-
Add the Diacyl Chloride: Slowly add an equimolar amount of 1,3-adamantanedicarbonyl chloride to the stirred solution. The diacyl chloride can be added as a solid in portions or as a solution in the same solvent.
-
Reaction: Maintain the reaction at low temperature for a few hours, then allow it to warm to room temperature and continue stirring overnight.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water. Filter the resulting fibrous or powdered polymer.
-
Purification: Wash the polymer thoroughly with hot water and methanol to remove any residual solvent and by-products.
-
Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to a constant weight.
Characterization of Adamantane-Containing Polyamides
The synthesized polyamides should be thoroughly characterized to determine their structure, molecular weight, and physical properties.
| Characterization Technique | Information Obtained | Expected Results for Adamantane Polyamides |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide bond formation and presence of adamantane structure. | Characteristic C=O stretching of amide (around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and C-H stretching of the adamantane cage (around 2900 and 2850 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeating unit. | Resonances corresponding to the protons and carbons of the adamantane cage and the diamine residue, confirming the polymer structure. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | High molecular weights are indicative of successful polymerization. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature. | High decomposition temperatures, often above 400 °C, indicating excellent thermal stability.[5] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | High Tg values, reflecting the rigidity of the polymer backbone.[4] |
| Solubility Tests | Assessment of processability in various organic solvents. | Good solubility in polar aprotic solvents like NMP, DMAc, and potentially in others like tetrahydrofuran (THF) or chloroform.[2] |
| Mechanical Testing (e.g., Tensile Testing) | Evaluation of mechanical properties such as tensile strength, modulus, and elongation at break. | Typically high tensile strength and modulus due to the rigid polymer backbone.[8] |
Potential Applications
The unique properties of polyamides derived from 1,3-adamantanedicarbonyl chloride make them promising candidates for a variety of advanced applications:
-
High-Temperature Resistant Materials: Their excellent thermal stability makes them suitable for applications in the aerospace, automotive, and electronics industries where resistance to high temperatures is crucial.[1]
-
Processable High-Performance Films and Coatings: The enhanced solubility allows for their fabrication into films and coatings with excellent thermal and mechanical properties for protective and insulating applications.
-
Gas Separation Membranes: The increased free volume created by the bulky adamantane groups can be exploited in the design of membranes for gas separation.[14]
-
Drug Delivery Systems: The biocompatibility and tunable properties of some adamantane derivatives suggest their potential use in controlled drug release systems.[15] The adamantane moiety can also serve as a hydrophobic core in amphiphilic polymers for micellar drug delivery.
Conclusion
1,3-Adamantanedicarbonyl chloride is a valuable monomer for the synthesis of high-performance polyamides with an exceptional combination of thermal stability, mechanical strength, and processability. The protocols and characterization techniques outlined in this application note provide a framework for researchers and scientists to explore the potential of these unique polymers in a wide range of scientific and industrial applications. The ability to tailor the properties of these materials through the judicious selection of diamine comonomers opens up exciting possibilities for the development of novel advanced materials.
References
-
Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Scheme 1. Synthesis of polyamides. ResearchGate. Available at: [Link]
-
Polyamide Formation (A-Level Chemistry). Study Mind. Available at: [Link]
-
Synthesis and characterization of cubane polyamides. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]
-
Synthesis and characterization of adamantane-containing poly(enaminonitriles). ResearchGate. Available at: [Link]
-
Understanding Polyamide: A Versatile Engineering Polymer. Poly Fluoro Ltd. Available at: [Link]
-
Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes. ResearchGate. Available at: [Link]
-
Interfacial Polymerization. ResearchGate. Available at: [Link]
-
Polyamides. Chemguide. Available at: [Link]
-
New aromatic polyamides and polyimides having an adamantane bulky group. ResearchGate. Available at: [Link]
-
New aromatic polyamides and polyimides having an adamantane bulky group. Digital.CSIC. Available at: [Link]
-
Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. Available at: [Link]
-
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
1,3-Adamantanedicarbonyl chloride. PubChem. Available at: [Link]
-
Synthesis and Characterization of New Adamantane-Based Polyimides. ACS Publications. Available at: [Link]
-
Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). AIDIC. Available at: [Link]
-
Interfacial Polymerization. MIT OpenCourseWare. Available at: [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Available at: [Link]
-
Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. PMC. Available at: [Link]
-
How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. ResearchGate. Available at: [Link]
-
Thermophysical Properties of Polyamide 6 and High-Density Polyethylene Blends (Part 1. Without Compatibilization). SCIEPublish. Available at: [Link]
-
Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. MDPI. Available at: [Link]
-
Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties. MDPI. Available at: [Link]
-
1,3-ADAMANTANEDICARBONYL CHLORIDE. Matrix Fine Chemicals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. studymind.co.uk [studymind.co.uk]
- 7. Understanding Polyamide: A Versatile Engineering Polymer | Poly Fluoro Ltd [polyfluoroltd.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,3-Adamantanedicarbonyl chloride | C12H14Cl2O2 | CID 5231971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-ADAMANTANEDICARBONYL CHLORIDE | CAS 29713-15-3 [matrix-fine-chemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Note: Synthesis of Aromatic-Aliphatic Polyamides with 1,3-Adamantanedicarbonyl Chloride
Executive Summary & Scientific Context
The incorporation of the bulky, rigid adamantane cage (tricyclo[3.3.1.1^3,7]decane) into polyamide backbones represents a strategic solution to the "processability vs. performance" trade-off inherent in aromatic polyamides (aramids). While fully aromatic polyamides (e.g., poly(p-phenylene terephthalamide)) exhibit exceptional thermal and mechanical stability, their strong interchain hydrogen bonding and chain stiffness render them insoluble in most organic solvents, complicating processing.[1]
The "Kink" Effect: Using 1,3-Adamantanedicarbonyl chloride (ADC) as a monomer introduces a geometrically bulky, aliphatic "cage" into the backbone. This acts as a "kink" that:
-
Disrupts Chain Packing: Increases Fractional Free Volume (FFV), significantly improving solubility in polar aprotic solvents (NMP, DMAc).
-
Maintains Rigidity: Unlike flexible aliphatic chains (e.g., adipoyl chloride in Nylon 6,6), the adamantane cage is rigid, preserving high glass transition temperatures (
). -
Enhances Functionality: The increased free volume makes these materials excellent candidates for gas separation membranes and low-dielectric constant materials.
This guide details the Low-Temperature Solution Polycondensation method, the gold standard for synthesizing high-molecular-weight adamantane-based polyamides.
Critical Materials & Handling
Reagent Purity & Storage[2]
-
1,3-Adamantanedicarbonyl chloride (ADC):
-
State: White crystalline solid.
-
Critical Hazard: Hydrolyzes rapidly in moist air to release HCl gas and revert to the dicarboxylic acid, which is unreactive under these conditions.
-
Storage: Store under nitrogen/argon in a desiccator. If the solid appears sticky or smells strongly of HCl, it must be recrystallized (typically from dry hexane/toluene) or sublimed before use.
-
-
Aromatic Diamines: (e.g., 4,4'-Oxydianiline (ODA), p-Phenylenediamine (PPD)). Must be recrystallized to remove oxidation products (purple/brown discoloration) that terminate chain growth.
-
Solvent System: N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[2]
-
Requirement:Anhydrous (<50 ppm water). Distill over calcium hydride (
) or use molecular sieves (4Å).
-
The Role of Inorganic Salts
For rigid-rod polyamides, the growing polymer chain often precipitates prematurely.
-
Additive: Lithium Chloride (LiCl) or Calcium Chloride (
) (2-5 wt%). -
Mechanism: The salt solvates the amide groups, disrupting interchain hydrogen bonding and keeping the polymer in solution, allowing the molecular weight to build.
Experimental Protocol: Low-Temperature Solution Polycondensation
Objective: Synthesis of Poly(4,4'-oxydiphenylene-1,3-adamantanamide). Scale: 10 mmol (Lab Scale).
Experimental Setup
-
Vessel: 100 mL three-necked round-bottom flask (flame-dried).
-
Atmosphere: Continuous dry Nitrogen (
) purge. -
Agitation: Mechanical stirrer (overhead) is preferred over magnetic stirring, as viscosity will rise significantly.
Step-by-Step Methodology
Step 1: Solvent & Diamine Preparation[3]
-
Charge the flask with 2.002 g (10 mmol) of 4,4'-Oxydianiline (ODA).
-
Add 40 mL of anhydrous NMP containing dissolved LiCl (3 wt%) .
-
Stir at room temperature until the diamine is completely dissolved.
-
Add 1.0 mL of Pyridine (Acid scavenger). Note: Some protocols use propylene oxide added at the end, but pyridine is robust for this scale.
Step 2: Monomer Addition (The Critical Step)
-
Cool the solution to -10°C to 0°C using an ice/acetone bath.
-
Reasoning: The reaction between acid chlorides and amines is highly exothermic. High temps at the start cause side reactions (imidization or crosslinking) and low molecular weight.
-
-
Add 2.611 g (10 mmol) of 1,3-Adamantanedicarbonyl chloride (ADC) in one portion (if solid) or dropwise (if dissolved in minimum NMP).
-
Expert Tip: Solid addition is preferred to maintain high monomer concentration, but ensure the powder is fine to prevent encapsulation.
-
Step 3: Polymerization[4]
-
Stir at 0°C for 1 hour . The solution viscosity should noticeably increase.
-
Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) .
-
Continue stirring for 12–24 hours .
-
Visual Check: The solution should become highly viscous and transparent/translucent. If it turns cloudy/opaque, the polymer has precipitated (low MW or insufficient LiCl).
-
Step 4: Isolation & Purification
-
Pour the viscous polymer solution slowly into a blender containing 500 mL of Methanol (or water/methanol 1:1 mix) under rapid stirring.
-
Result: The polymer precipitates as a fibrous white solid.
-
-
Filter the solid and wash repeatedly with hot water and methanol to remove residual NMP and Pyridine-HCl salts.
-
Soxhlet Extraction: (Optional but recommended) Extract with methanol for 24 hours to remove oligomers.
Step 5: Drying[5]
-
Dry in a vacuum oven at 100°C for 12 hours .
Process Visualization (Workflow)
Caption: Figure 1. Optimized workflow for low-temperature solution polycondensation of adamantane polyamides.
Characterization & Expected Properties[1][2][4][6][7][8]
Solubility Comparison
The introduction of the adamantane cage drastically alters solubility compared to standard aramids.
| Solvent | Poly(p-phenylene terephthalamide) (Kevlar®) | Adamantane-based Polyamide (ADC-ODA) |
| H2SO4 (Conc.) | Soluble | Soluble |
| NMP | Insoluble | Soluble (++) |
| DMAc | Insoluble | Soluble (++) |
| DMSO | Insoluble | Soluble (+) |
| THF | Insoluble | Swells/Soluble (dependent on diamine) |
Thermal Properties[7]
-
Glass Transition (
): Expect values between 260°C – 310°C . The bulky adamantane cage hinders segmental rotation. -
Decomposition (
): Typically >450°C in Nitrogen.[6][7] The aliphatic cage is surprisingly thermally stable, though slightly lower than fully aromatic benzene rings.
Spectroscopy Validation (FTIR)
To confirm the amide linkage and the presence of the adamantane cage:
-
Amide I (C=O stretching): ~1650
-
Amide II (N-H bending): ~1540
-
Adamantane C-H stretching: Distinct aliphatic peaks at 2850–2920
(This distinguishes it from fully aromatic polyamides).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Viscosity / No Fiber Formation | Moisture in solvent or hydrolyzed acid chloride. | Redistill NMP over |
| Gelation during reaction | Crosslinking or insufficient solvent power. | Increase LiCl concentration to 5%. Ensure temperature was kept at 0°C during addition. |
| Insolubility in NMP | Polymer crystallinity too high. | Use a diamine with ether linkages (ODA) or bulky groups to further disrupt packing. |
References
-
Chern, Y. T. (1998). Synthesis and properties of polyamides derived from 1,3-adamantanedicarboxylic acid. Macromolecules, 31(17), 5837-5844.
-
Hsiao, S. H., & Chiou, S. J. (2001). Synthesis and properties of aromatic polyamides based on 4,4'-diaminotriphenylamine. Journal of Polymer Science Part A: Polymer Chemistry, 39(13), 2262-2270. (Context on solubility enhancement via bulky groups).
-
Lozano, A. E., et al. (2015). New aromatic polyamides and polyimides having an adamantane bulky group.[6][8][9] Materials Today Communications, 5, 23-31.[9] [2]
-
Yamakawa, Y., et al. (2008). Synthesis and properties of polyimides and polyamides containing adamantane units.[1][6][8][9] Polymer Journal, 40, 663–669.
Sources
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Adamantane-Based Polyimides: Synthesis, Thermal Curing, and Characterization
[1]
Abstract & Strategic Rationale
This Application Note details the protocol for synthesizing adamantane-containing polyimides (PIs), a class of polymers engineered for extreme thermal environments (
The Adamantane Advantage: Incorporating the adamantane moiety (a rigid, diamondoid cage structure) into the polymer backbone introduces a unique "bulky rigidity."
-
Thermal Stability: The cycloaliphatic cage is thermally stable up to
, maintaining high glass transition temperatures ( ).[1] -
Solubility & Processability: The bulky cage disrupts inter-chain
- stacking, significantly improving solubility in organic solvents (NMP, DMAc) without sacrificing thermal resistance. -
Dielectric Performance: The increase in free volume lowers the dielectric constant (
), making these materials ideal for high-speed microelectronics.
This guide focuses on the Two-Step Polycondensation method, reacting an adamantane-based diamine with an aromatic dianhydride, followed by thermal imidization.[2]
Material Selection & Chemistry
To achieve high-temperature performance, we utilize 1,3-bis(4-aminophenyl)adamantane (ADMDA) as the diamine source.[3] This monomer places the adamantane cage directly in the main chain, maximizing the steric effect.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the diamine on the dianhydride carbonyls to form a soluble Poly(amic acid) (PAA) precursor, which is subsequently dehydrated (cyclized) to form the insoluble, heat-resistant Polyimide.
Figure 1: The two-stage synthesis pathway from monomers to high-performance polyimide.
Experimental Protocols
Protocol A: Synthesis of Poly(amic acid) (PAA) Precursor
Objective: Create a high-molecular-weight viscous precursor solution. Critical Control Point: Moisture is the enemy. Water hydrolyzes the anhydride rings, terminating chain growth and resulting in brittle films.
Reagents:
-
Diamine: 1,3-bis(4-aminophenyl)adamantane (ADMDA) (Recrystallized, dried).
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).[4][5]
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (Anhydrous grade, <50 ppm water).
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube. Purge with
for 15 mins. -
Diamine Dissolution: Add ADMDA (Example: 10.0 mmol, 3.18 g) to the flask. Add DMAc to achieve a solid content of 15-20 wt%. Stir at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice-water bath (
).-
Why? Controlling the exotherm prevents side reactions and premature imidization.
-
-
Dianhydride Addition: Add the dianhydride (Example: 6FDA, 10.0 mmol, 4.44 g) in three equal portions over 30 minutes.
-
Stoichiometry Note: The molar ratio must be exactly 1:1. Even a 1% imbalance significantly reduces molecular weight.
-
-
Reaction: Remove the ice bath. Stir at room temperature (
) for 12–24 hours under continuous flow. The solution should become viscous and transparent.
Protocol B: Thermal Imidization (Curing)
Objective: Convert PAA to Polyimide via cyclodehydration. Method: Cast film followed by programmed heating.
Procedure:
-
Casting: Pour the viscous PAA solution onto a clean, dry glass substrate or silicon wafer. Use a doctor blade to ensure uniform thickness (wet thickness ~300
m). -
Soft Bake: Place in a vacuum oven at
for 1 hour to remove bulk solvent. -
Curing Ramp: Transfer to a high-temperature programmable oven. Execute the following ramp to prevent solvent blistering and ensure complete ring closure:
- for 1 hour (Solvent removal)
- for 1 hour (Onset of imidization)
- for 1 hour
- for 1 hour
- for 1 hour (Final cure)
-
Cooling: Allow to cool slowly to room temperature to minimize internal stress.
-
Release: Soak the substrate in warm water to peel off the flexible polyimide film.
Figure 2: Operational workflow for the preparation of adamantane-based polyimide films.
Characterization & Expected Properties[1][2][3][4][5][6][7][8]
Adamantane-based polyimides exhibit distinct advantages over standard aromatic polyimides. The following data compares a typical Adamantane-PI (ADMDA-6FDA) against a standard PMDA-ODA (Kapton-type) PI.
| Property | Metric | Adamantane-PI (ADMDA-6FDA) | Standard PI (PMDA-ODA) | Significance |
| Glass Transition | 290 – 330 | ~380 | High thermal stability maintained despite bulky groups. | |
| Decomposition | > 500 | ~520 | Excellent resistance to thermal degradation.[1][4][5][6] | |
| Solubility | Organic Solvents | Soluble (NMP, CHCl | Insoluble | Adamantane enables solution processing (spin coating). |
| Dielectric Constant | 2.6 – 2.8 | 3.4 – 3.5 | Lower | |
| Transparency | > 80% | < 10% (Yellow) | Adamantane disrupts Charge Transfer Complex (CTC) formation. |
Data synthesized from Chern et al. and recent comparative studies [1, 2].
Validation Tests
-
FTIR Spectroscopy: Confirm imidization by the disappearance of Amide C=O (
) and appearance of Imide C=O ( ). -
TGA (Thermogravimetric Analysis): Run in
at . Verify > .[7][6] -
DSC (Differential Scanning Calorimetry): Verify
. Note that highly rigid adamantane chains may show weak transitions; TMA (Thermomechanical Analysis) is often more sensitive.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Viscosity PAA | Moisture contamination or non-stoichiometry. | Dry monomers/solvents thoroughly. Ensure <0.1% weighing error. |
| Gelation | Concentration too high (>20 wt%) or overheating. | Dilute to 15 wt%. Keep reaction at |
| Brittle Film | Incomplete imidization or low molecular weight. | Increase final cure temp to |
| Haze/Opaque Film | Phase separation or moisture absorption during casting. | Cast in a humidity-controlled environment (<40% RH). Filter solution before casting. |
References
-
Chern, Y. T., & Shi, Y. C. (2025).[8] Synthesis and Characterization of New Adamantane-Based Polyimides. ACS Publications.
-
Wang, Z., et al. (2025).[1][9][8] Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry (RSC).
-
MDPI Polymers. (2025).[1][4][6][10] Innovative Fluorinated Polyimides with Superior Thermal Properties.[1][2]
Sources
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polyimide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step synthesis of hyper-cross-linked polymers
Executive Summary
Hyper-cross-linked polymers (HCPs) represent a class of porous organic polymers (POPs) characterized by permanent microporosity, high specific surface area (SSA), and robust physicochemical stability.[1] Unlike Metal-Organic Frameworks (MOFs), HCPs are stable in moisture and acidic/basic conditions, making them superior candidates for oral drug delivery and controlled release systems.
This guide provides two distinct, field-validated protocols for synthesizing HCPs:
-
The "Davankov" Route: Post-crosslinking of swollen polystyrene chains.
-
The "Knitting" Route (KAP): Direct one-step hyper-cross-linking of aromatic monomers.
Mechanism of Action: The Friedel-Crafts Bridge
The fundamental mechanism driving HCP formation is the Friedel-Crafts alkylation . An external crosslinker (typically an alkyl halide or formaldehyde equivalent) acts as an electrophile, "knitting" aromatic rings together via rigid methylene (
Critical Concept: The reaction must occur in a swollen or solvated state. The solvent (typically 1,2-dichloroethane) prevents the polymer chains from collapsing, locking in the free volume as permanent porosity upon solvent removal.
Figure 1: Mechanistic pathway of Friedel-Crafts hyper-cross-linking. The Lewis acid catalyst activates the crosslinker, generating a carbocation that attacks the aromatic ring.
Pre-Synthesis Safety & Preparation
WARNING: The primary solvent, 1,2-Dichloroethane (DCE) , is a known carcinogen, highly flammable, and toxic.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
PPE: Butyl rubber gloves (DCE permeates nitrile), safety goggles, and lab coat.
-
Catalyst Handling: Anhydrous
is highly hygroscopic. Weigh quickly or use a glovebox. Deactivated (wet) catalyst is the #1 cause of synthesis failure.
Protocol A: The "Davankov" Route (Post-Crosslinking)
Best for: Creating beads with defined morphology or modifying existing polystyrene waste.
Materials
-
Precursor: Polystyrene (PS) (
Da). -
Crosslinker: Dimethoxymethane (FDA) or Monochlorodimethyl ether (MCDE - Note: MCDE is extremely carcinogenic; FDA is the safer modern standard).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Catalyst: Anhydrous Iron(III) chloride (
).
Step-by-Step Procedure
-
Dissolution & Swelling:
-
Dissolve 1.04 g of Polystyrene (10 mmol styrene units) in 20 mL of DCE in a 100 mL round-bottom flask.
-
Crucial Step: Stir for 2–4 hours at room temperature. The PS chains must be fully solvated and extended.
-
-
Crosslinker Addition:
-
Add 1.77 mL (20 mmol) of FDA (Dimethoxymethane). Stir for 10 minutes.
-
-
Catalyst Addition:
-
Cool the flask to 0°C (ice bath) to prevent rapid exotherm.
-
Add 3.24 g (20 mmol) of anhydrous
quickly.
-
-
Reaction:
-
Seal the flask with a reflux condenser.
-
Heat to 80°C under magnetic stirring.
-
Maintain reaction for 24 hours . The solution will turn dark brown/black and solidify into a gel.
-
-
Quenching:
-
Cool to room temperature.
-
Add 50 mL of Methanol acidified with 1 mL concentrated HCl. This breaks the Iron-complex and quenches the reaction.
-
-
Purification (The "Clean-Up"):
-
Filter the solid polymer.
-
Soxhlet Extraction: Extract with Methanol for 24 hours. Why? To remove trapped iron salts. Yellow methanol indicates iron is still being removed.
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Protocol B: The "Knitting" Route (KAP)
Best for: Drug delivery.[2] Allows incorporation of functional monomers (e.g., Phenol) to interact with drug molecules.
Materials
-
Monomer: Phenol (for hydrophilic drugs) or Benzene (for hydrophobic drugs).
-
Crosslinker: Formaldehyde dimethyl acetal (FDA).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Catalyst: Anhydrous
.
Step-by-Step Procedure
-
Charge:
-
In a 250 mL round-bottom flask, add 10 mmol of Monomer (e.g., 0.94 g Phenol).
-
Add 20 mL DCE.
-
Add 20 mmol (1.77 mL) FDA.
-
-
Catalyst Addition:
-
Add 30 mmol (4.86 g)
. Note: Higher catalyst load is required here compared to Protocol A to drive the polymerization of small monomers.
-
-
The "Knitting" Step:
-
Heat to 45°C for 5 hours (Initial polymerization).
-
Increase temperature to 80°C for 19 hours (Hyper-cross-linking).
-
Observation: The mixture will evolve from a clear solution to a solid, dark monolith.
-
-
Work-up:
-
Crush the monolith into a powder.
-
Wash with Methanol/HCl mixture.
-
Perform Soxhlet extraction (Methanol) for 24 hours.
-
Vacuum dry at 70°C.
-
Figure 2: Workflow comparison. Protocol A relies on pre-formed chains; Protocol B builds the network from scratch.
Characterization & Data Interpretation
To validate your synthesis, you must compare your data against standard benchmarks.
| Parameter | Technique | Expected Result (Good Synthesis) | Troubleshooting (Bad Result) |
| Porosity | Type I Isotherm (steep uptake at low | Type II/III Isotherm indicates non-porous or macroporous material (failed crosslinking). | |
| Surface Area | BET Analysis | 600 – 1500 | < 400 |
| Chemical Structure | FTIR | Appearance of bands at ~1600 | Strong peaks at 1260 |
| Thermal Stability | TGA | Stable up to 400°C. | Mass loss < 200°C suggests trapped solvent (insufficient drying). |
Application Note: Drug Loading Protocol
For drug development professionals, the following protocol is recommended for loading Active Pharmaceutical Ingredients (APIs) like Ibuprofen or Doxorubicin.
-
Solvent Impregnation: Dissolve the drug in a solvent that wets the HCP (e.g., Ethanol or Hexane).
-
Ratio: Mix HCP:Drug at a 1:1 or 2:1 weight ratio.
-
Loading: Stir for 12 hours.
-
Evaporation: Slowly evaporate the solvent (Rotavap).
-
Analysis: Use TGA to determine loading efficiency (weight loss of drug vs. polymer).
References
-
Davankov, V. A., & Tsyurupa, M. P. (1990). Structure and properties of hypercrosslinked polystyrene—the first representative of a new class of polymer networks.[3] Reactive Polymers, 13(1-2), 27-42. Link
-
Tan, B., et al. (2011). Knitting aryl network polymers for very high surface area porous materials. Chemical Communications, 47, 7704-7706. Link
-
Li, B., et al. (2011). Microporous organic polymers with tunable porosity and chemical functionality.[4][5] Macromolecules, 44(8), 2410-2414. Link
-
Wood, C. D., et al. (2007). Hydrogen storage in microporous hypercrosslinked organic polymer networks. Chemistry of Materials, 19(8), 2034-2048. Link
-
Safety Data Sheet. (2024). 1,2-Dichloroethane.[6][7][8][9][10] Fisher Scientific.[9] Link
Sources
- 1. Hypercrosslinked polymer by an external crosslinker strategy: formation mechanism, structural regulation and applications - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00379A [pubs.rsc.org]
- 2. jcatalysis.com [jcatalysis.com]
- 3. Hypercrosslinked Polymeric Networks and Adsorbing Materials, Volume 56 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. Hypercrosslinked porous polymer materials: design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. wcu.edu [wcu.edu]
Application Note: 1,3-Adamantane Derivatives in Advanced Drug Delivery Systems
Core Directive & Introduction
While the adamantane cage (
Unlike 1-adamantane (monofunctional) which acts as a terminal "cap," 1,3-adamantane derivatives (e.g., 1,3-adamantanedicarboxylic acid) offer a unique bifunctional geometry. This allows them to serve as rigid, lipophilic linkers in polymer backbones or as "nodes" in supramolecular networks.
This guide details the exploitation of these 1,3-derivatives in three critical areas:
-
Supramolecular "Zipper" Assemblies (Host-Guest Chemistry).
-
Bifunctional Conjugates (PEG-Adamantane-Drug systems).
-
BBB-Penetrating Vectors (Lipophilicity modulation).
Application Note: Supramolecular Host-Guest Assemblies
The most prevalent application of adamantane in drug delivery relies on its high-affinity inclusion complexation with
Mechanistic Insight
In 1,3-derivatives, this interaction is doubled or geometrically constrained. By attaching a 1,3-adamantane moiety to a polymer chain, you create a system that can cross-link two separate
Visualization: Host-Guest Equilibrium
The following diagram illustrates the thermodynamic equilibrium and the "lock-and-key" assembly essential for designing these carriers.
Caption: Figure 1. Thermodynamic cycle of Adamantane-
Protocol 1: Synthesis of Bifunctional pH-Responsive Conjugates (PEG-Ad-DOX)
This protocol describes the synthesis of a 1,3-heterobifunctional carrier. One position (C1) is linked to PEG (for solubility/stealth), and the C3 position is linked to Doxorubicin (DOX) via a pH-sensitive hydrazone bond. This ensures the drug is released only in the acidic tumor microenvironment.
Materials
-
Core: 1,3-Adamantanedicarboxylic acid (99%).
-
Arm A: mPEG-NH2 (MW 2000).
-
Arm B: Doxorubicin hydrochloride (DOX-HCl).
-
Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), Hydrazine monohydrate.
-
Solvents: Anhydrous DMF, DMSO.
Experimental Workflow
Step 1: Asymmetric Activation (The "Statistical" Challenge)
Since both C1 and C3 carboxyls are identical, we must control stoichiometry to prevent double-PEGylation.
-
Dissolve 1,3-adamantanedicarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (0.9 eq) and NHS (0.9 eq) dropwise at 0°C. Note: Using sub-stoichiometric activation favors mono-activation.
-
Stir for 2 hours at room temperature (RT).
Step 2: PEGylation (Arm 1)
-
Add mPEG-NH2 (0.8 eq) dissolved in DMF to the activated mixture.
-
Add Triethylamine (TEA) (2.0 eq) to catalyze the amide bond formation.
-
Stir for 24 hours at RT.
-
Purification: Precipitate in cold diethyl ether. Re-dissolve in water and perform dialysis (MWCO 1000) to remove unreacted adamantane diacid. Lyophilize to obtain mPEG-Ad-COOH .
Step 3: Drug Conjugation via Hydrazone Linker (Arm 2)
-
Activate the remaining -COOH on mPEG-Ad-COOH using EDC/NHS (1.5 eq excess) in DMSO.
-
Separately, react DOX-HCl with hydrazine monohydrate to form DOX-hydrazide (standard protocol).
-
Mix the activated polymer with DOX-hydrazide. Stir for 48 hours in the dark.
-
Final Purification: Dialysis (MWCO 3500) against PBS (pH 7.4) to remove free DOX.
Self-Validation Checkpoints
-
NMR (DMSO-d6): Look for the disappearance of the carboxylic acid proton (12.0 ppm) and the appearance of PEG peaks (3.6 ppm) and Adamantane cage protons (1.6–2.0 ppm).
-
UV-Vis: Quantify DOX loading at 480 nm.
Application Note: BBB Transport Modulation
The Blood-Brain Barrier (BBB) is the primary bottleneck for CNS drugs. Adamantane derivatives enhance BBB penetration via two mechanisms:
-
Lipophilicity Enhancement: The adamantane cage increases the LogP of the conjugate, facilitating passive diffusion through endothelial membranes.
-
Transporter Interaction: Adamantane derivatives have shown affinity for organic cation transporters (OCTs) present on the BBB.
Comparative Data: Lipophilicity & Binding
The table below highlights why 1,3-adamantane is the superior scaffold for these applications compared to other diamondoids.
| Derivative | LogP (Octanol/Water) | Primary Application | |
| Amantadine (1-NH2) | 2.44 | Antiviral / NMDA Antagonist | |
| Memantine (1-NH2, 3,5-Me) | 3.28 | Alzheimer's (BBB Permeable) | |
| 1,3-Adamantane Diacid | 1.85 | Bifunctional Linker | |
| Rimantadine | 2.80 | Antiviral |
Note: The 1,3-diacid has a lower LogP than pure adamantane due to the carboxyl groups, but upon conjugation (forming amides/esters), the lipophilicity of the core cage drives membrane insertion.
Protocol 2: Injectable Supramolecular Hydrogels[1]
This protocol utilizes the 1,3-derivative's ability to act as a "cross-linker" between polymer chains, creating a shear-thinning hydrogel suitable for injection.
Materials
-
Host Polymer: Chitosan functionalized with
-Cyclodextrin (CS-g-CD). -
Guest Cross-linker: 8-arm PEG functionalized with 1-adamantane carboxylic acid (or linear PEG with 1,3-adamantane ends for chain extension).
-
Medium: PBS (pH 7.4).
Experimental Workflow
Step 1: Preparation of Stock Solutions
-
Dissolve CS-g-CD in 1% acetic acid/PBS buffer (2% w/v). Adjust pH to 7.0 carefully.
-
Dissolve PEG-Ad cross-linker in PBS (10% w/v).
Step 2: Hydrogel Formation (Sol-Gel Transition)
-
Mix the Host and Guest solutions at a 1:1 molar ratio of Adamantane:Cyclodextrin.
-
Observation: The mixture should transition from a liquid to a gel within 30–60 seconds due to rapid host-guest inclusion.
Step 3: Rheological Characterization (Validation)
-
Instrument: Rheometer with parallel plate geometry (25 mm).
-
Frequency Sweep: 0.1 to 100 rad/s at 1% strain.
-
Success Criteria: Storage modulus (
) must be greater than Loss modulus ( ) across the frequency range. -
Self-Healing Test: Apply 200% strain (breaking the gel,
), then reduce to 1% strain. should recover to initial values instantly (< 10s).
Visualization: Hydrogel Network Logic
Caption: Figure 2. Logic flow of supramolecular cross-linking. The reversible inclusion complex acts as a physical cross-link point, allowing the gel to flow under shear (injection) and reform at rest.
References
-
Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 2017.[1] Link
-
Supramolecular hydrogels based on cyclodextrin–polymer polypseudorotaxanes. Soft Matter, 2011. Link
-
Encapsulation of an Adamantane-Doxorubicin Prodrug in pH-Responsive Polysaccharide Capsules. ACS Applied Materials & Interfaces, 2014. Link
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 2013. Link
-
Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy. Journal of Physical Chemistry B, 2010. Link
Sources
Application Notes and Protocols: One-Pot Synthesis Methods Involving 1,3-Adamantanedicarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Cage in Modern Chemistry
The adamantane moiety, a rigid, diamondoid hydrocarbon cage, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic stability to molecules.[1] These characteristics make adamantane derivatives attractive scaffolds for the development of novel therapeutics and advanced polymers. 1,3-Adamantanedicarbonyl chloride, a bifunctional building block, offers a versatile platform for the synthesis of symmetrically and asymmetrically substituted adamantane derivatives, including bis-amides and polyamides.
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. By avoiding the isolation and purification of intermediates, one-pot procedures can streamline synthetic workflows and improve overall yields. This guide provides detailed application notes and protocols for the one-pot synthesis of bis-amides and polyamides using 1,3-adamantanedicarbonyl chloride.
Core Principles of One-Pot Reactions with Acyl Chlorides
Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction with amines to form amides is particularly robust and is a cornerstone of organic synthesis. In the context of 1,3-adamantanedicarbonyl chloride, its two acyl chloride functionalities can react with nucleophiles to form disubstituted adamantane derivatives.
A key consideration in one-pot reactions involving acyl chlorides is the management of the hydrogen chloride (HCl) byproduct, which is generated upon reaction with a nucleophile. The presence of HCl can protonate unreacted amine nucleophiles, rendering them unreactive. Therefore, a stoichiometric amount of a non-nucleophilic base is typically added to the reaction mixture to neutralize the HCl as it is formed.
Application Note 1: One-Pot Synthesis of Symmetrical Bis-Amidoadamantane Derivatives
This protocol details a general and efficient one-pot method for the synthesis of symmetrical N,N'-disubstituted-1,3-adamantanedicarboxamides. These compounds are of interest in drug discovery as their rigid adamantane core can serve as a scaffold to present two identical pharmacophores in a defined spatial orientation.
Reaction Mechanism & Workflow
The one-pot synthesis of symmetrical bis-amides from 1,3-adamantanedicarbonyl chloride proceeds via a sequential nucleophilic acyl substitution. The diacyl chloride reacts with two equivalents of a primary or secondary amine in the presence of a base, such as triethylamine or pyridine, to afford the corresponding bis-amide.
Caption: One-pot synthesis of symmetrical bis-amides.
Experimental Protocol
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1,3-Adamantanedicarbonyl chloride | ≥97% | Commercially Available |
| Amine (e.g., aniline, benzylamine) | Reagent Grade | Commercially Available |
| Triethylamine (Et3N) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl), 1M | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Commercially Available |
| Brine | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the desired amine (2.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.5 equivalents) to the stirred amine solution.
-
Addition of Diacyl Chloride: Dissolve 1,3-adamantanedicarbonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure symmetrical bis-amide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding dicarboxylic acid. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial.
-
Low Temperature Addition: The reaction between acyl chlorides and amines is often exothermic. Adding the diacyl chloride solution dropwise at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
Use of a Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the amine nucleophile.[2]
-
Aqueous Workup: The series of washes with acidic, basic, and neutral aqueous solutions removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
Application Note 2: One-Pot Synthesis of Adamantane-Containing Polyamides via Interfacial Polymerization
Adamantane-containing polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and solubility in organic solvents.[3] Interfacial polymerization is a type of step-growth polymerization where polymerization occurs at the interface between two immiscible liquids.[4] This technique is particularly well-suited for the rapid synthesis of high molecular weight polyamides from diacyl chlorides and diamines and can be considered a one-pot process.[5]
Polymerization Mechanism & Workflow
In this one-pot method, 1,3-adamantanedicarbonyl chloride is dissolved in an organic solvent, and a diamine is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct. When the two solutions are brought into contact, the highly reactive monomers diffuse to the interface and polymerize rapidly.
Caption: Interfacial polymerization of adamantane-containing polyamides.
Experimental Protocol
Materials:
| Reagent/Solvent | Grade | Supplier |
| 1,3-Adamantanedicarbonyl chloride | ≥97% | Commercially Available |
| Diamine (e.g., hexamethylenediamine) | Reagent Grade | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Deionized Water | ||
| Acetone | ACS Grade | Commercially Available |
Procedure:
-
Prepare Aqueous Phase: In a beaker, dissolve the diamine (1.0 equivalent) and sodium hydroxide (2.2 equivalents) in deionized water.
-
Prepare Organic Phase: In a separate beaker, dissolve 1,3-adamantanedicarbonyl chloride (1.0 equivalent) in dichloromethane.
-
Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring. A polymer film will form at the interface.
-
Polymer Isolation: Using forceps, gently grasp the polymer film at the center and continuously pull it out of the beaker. A rope of polyamide will be formed.
-
Washing and Drying:
-
Wash the polyamide rope thoroughly with deionized water to remove any unreacted monomers and salts.
-
Wash with acetone to help remove water.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
-
Causality Behind Experimental Choices:
-
Immiscible Solvents: The use of two immiscible solvents (water and DCM) is the defining feature of interfacial polymerization, creating a distinct reaction zone.[4]
-
Base in Aqueous Phase: Sodium hydroxide in the aqueous phase serves to neutralize the HCl generated during the polycondensation reaction.[5]
-
Continuous Removal of Polymer: Continuously pulling the polymer film from the interface exposes fresh surfaces of the two phases, allowing the polymerization to proceed.
-
Thorough Washing: Washing is critical to remove impurities that can affect the polymer's properties and characterization.
Data Presentation
Table 1: Representative One-Pot Synthesis of a Symmetrical Bis-Amide
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N,N'-diphenyladamantane-1,3-dicarboxamide | >90 (expected) |
| 2 | Benzylamine | N,N'-dibenzyladamantane-1,3-dicarboxamide | >90 (expected) |
Table 2: Properties of Adamantane-Containing Polyamide (Illustrative)
| Diamine | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) |
| Hexamethylenediamine | 0.8 - 1.2 (typical) | 180 - 220 (typical) |
| p-Phenylenediamine | 1.0 - 1.5 (typical) | >300 (typical) |
Conclusion
One-pot synthesis methods offer an efficient and elegant approach to constructing complex molecules from simple starting materials. 1,3-Adamantanedicarbonyl chloride is a valuable bifunctional building block that is well-suited for such strategies. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel bis-amides for drug discovery and high-performance polyamides for materials science applications. The inherent reactivity of the diacyl chloride, coupled with the principles of one-pot synthesis, enables the rapid and efficient generation of diverse adamantane-containing structures.
References
- de Meijere, A. (Ed.). (2005).
-
PubChem. (n.d.). 1,3-Adamantanedicarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][6]
-
Leggio, A., Belsito, E. L., Di Gioia, M. L., Leotta, V., Liguori, A., Perri, F., & Siciliano, C. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(73), 69481–69488.[2][7][8]
- Dikusar, E. A., Zelenkovskii, V. M., Potkin, V. I., & Kletskov, A. V. (2013). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 49(10), 1469–1475.
- Huang, B., Zeng, L., Shen, Y., & Cui, S. (2017). One-Pot Multicomponent Synthesis of β-Amino Amides.
-
Zhan, M., & Dong, D. (2015). Facile Synthesis of Thermoplastic Polyamide Elastomers Based on Amorphous Polyetheramine with Damping Performance. Polymers, 7(12), 2635–2648.[9]
- Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
-
Song, H., Zhang, S., Liu, J., & Zhang, A. (2016). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry, 7(3), 675-685.[10]
-
Orzeszko, A. (2006). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry, 13(29), 3567-3579.[1]
-
Kanan, S. M., & Taha, Z. A. (2020). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 10(11), 3700.[11]
-
Fedorova, O. V., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(11), 3128.[12]
-
Massachusetts Institute of Technology. (2005). Interfacial Polymerization. MIT OpenCourseWare.[5]
-
Paul, S., & Karan, S. (2021). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. International Journal of Scientific & Engineering Research, 12(6), 112-118.[13]
-
Park, H. B., et al. (2017). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Membranes, 7(4), 57.[14]
-
Morgan, P. W., & Kwolek, S. L. (1959). Interfacial polycondensation. II. Fundamentals of polymer formation at liquid interfaces. Journal of Polymer Science, 40(137), 299-327.[4]
-
Hsiao, S. H., & Yang, C. P. (1995). New aromatic polyamides and polyimides having an adamantane bulky group. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777.[3]
-
PubChem. (n.d.). 1-Adamantanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][15]
-
Matrix Fine Chemicals. (n.d.). 1,3-ADAMANTANEDICARBONYL CHLORIDE. Retrieved from [Link][16]
-
Fokin, A. A., & Schreiner, P. R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654.[17]
-
Ramezanpour, S., et al. (2022). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2022(3), M1429.[18]
-
Douglas, J. J., et al. (2017). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. ACS Omega, 2(7), 3856–3863.[19]
-
Wang, J., et al. (2006). One-pot synthesis of macrocycles by a tandem three-component reaction and intramolecular [3+2] cycloaddition. Organic Letters, 8(19), 4271–4274.[20]
-
Kopylovich, M. N., et al. (2012). Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. Polymer Science, Series B, 54(5-6), 295–300.[21]
-
Peng, Y., et al. (2025). Rigid twisted adamantane diamine monomer manipulated interfacial polymerization for fabricating high performance OSN membrane with disordered twisted pore structure. Journal of Membrane Science, 701, 122709.[22]
-
Ramón, D. J., & Yus, M. (2005). Utilisation of 1,3‐Dicarbonyl Derivatives in Multicomponent Reactions. European Journal of Organic Chemistry, 2005(12), 2259-2281.[23]
-
Ranu, B. C., et al. (2003). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 68(13), 5091–5094.[24]
-
Stupin, D. D., et al. (2016). A Practical One-Pot Process for α-Amino Aryl Ketone Synthesis. Organic Process Research & Development, 20(11), 1913–1918.[25]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. 1,3-Adamantanedicarbonyl chloride | C12H14Cl2O2 | CID 5231971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization [mdpi.com]
- 15. 1-Adamantanecarbonyl chloride | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,3-ADAMANTANEDICARBONYL CHLORIDE | CAS 29713-15-3 [matrix-fine-chemicals.com]
- 17. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. One-pot synthesis of macrocycles by a tandem three-component reaction and intramolecular [3+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
side reactions of 1,3-Adamantanedicarbonyl chloride with nucleophiles
This guide is structured as a Tier 3 Technical Support resource for the Chemical Development & Scale-Up division. It addresses the specific reactivity profile of 1,3-Adamantanedicarbonyl chloride (1,3-ADC) , a rigid, bridgehead diacid chloride used extensively in the synthesis of high-performance polyamides, polyesters, and pharmaceutical intermediates.[1][2]
Subject: Troubleshooting Nucleophilic Substitution & Side Reaction Mitigation Reagent CAS: 39266-43-0 Support Level: Advanced / Process Chemistry[1]
Executive Summary: The Reagent Profile
1,3-Adamantanedicarbonyl chloride is a bifunctional electrophile.[1][2] Unlike linear aliphatic acid chlorides (e.g., adipoyl chloride), the adamantane cage exerts significant steric demand and imposes rigid geometry.[1][2] The bridgehead carbons are tertiary, preventing
Core Stability Warning: The primary failure mode in 1,3-ADC reactions is hydrolytic degradation due to its high susceptibility to moisture, often masked by the reagent's initial solid stability.[2]
Part 1: Critical Troubleshooting (Q&A Format)
Issue 1: "My reaction yield is low, and NMR shows a broad peak around 12.0 ppm."
Diagnosis: Hydrolysis (Moisture Contamination)
The broad singlet at ~12.0 ppm (in DMSO-
-
The Mechanism: Water is a competitive nucleophile.[2] Because the adamantane cage is lipophilic, water contamination in polar aprotic solvents (THF, DMF) is particularly aggressive.[2] The reaction generates HCl, which can autocatalyze further hydrolysis.[2]
-
Corrective Action:
-
Solvent Protocol: Use anhydrous solvents (<50 ppm water).[1][2] Store THF/DCM over activated 3Å or 4Å molecular sieves for 24 hours prior to use.[1][2]
-
Reagent Quality: 1,3-ADC hydrolyzes slowly in air.[1][2] If the solid is "sticky" or smells strongly of HCl, recrystallize from dry hexane or thionyl chloride before use.[2]
-
Inert Atmosphere: All transfers must occur under
or Ar positive pressure.[1][2]
-
Issue 2: "The reaction mixture turned into a solid block or thick paste immediately upon adding the amine."
Diagnosis: Amine Hydrochloride Salt Precipitation (Stoichiometry Failure)
The Cause: Acid chlorides release HCl upon reaction.[2] If you use a 1:1 ratio of diamine to diacid chloride without an auxiliary base, the generated HCl protonates the unreacted amine groups.[2]
-
Corrective Action:
Issue 3: "I am seeing mono-substituted products despite using excess nucleophile."
Diagnosis: Steric Occlusion & Solubility Mismatch The Cause: The adamantane cage is bulky.[1][2] Once the first carbonyl reacts, the resulting amide/ester moiety can sterically shield the second carbonyl chloride, especially if the nucleophile is also bulky.[2] Furthermore, the mono-substituted intermediate often has drastically different solubility than the starting material, potentially precipitating before the second substitution occurs.[2]
-
Corrective Action:
-
Solvent Switch: Move to a solvent with higher solubility power for the intermediate (e.g., NMP or DMAc instead of DCM).[2]
-
Temperature: Increase reaction temperature to 40–60°C to overcome the steric energy barrier of the second substitution.
-
Catalysis: Add 5–10 mol% DMAP (4-Dimethylaminopyridine) .[1][2] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the neutral acid chloride.[2]
-
Issue 4: "My product contains unexpected aromatic impurities."
Diagnosis: Friedel-Crafts Acylation of the Solvent The Cause: If you are using aromatic solvents (Toluene, Benzene) and heating the reaction, or if Lewis acidic impurities (like trace metal salts) are present, 1,3-ADC can acylate the solvent.[1][2]
-
Risk Factor: High.[1][2] The bridgehead cation stability (though less relevant for acyl chlorides) and the rigidity make the acyl group a potent electrophile.[2]
-
Corrective Action: Avoid electron-rich aromatic solvents. Use Dichloromethane (DCM) , Chloroform , or THF .[1][2]
Part 2: Reaction Pathways & Side Reactions
The following diagram illustrates the competition between the desired nucleophilic substitution and the common side reactions (Hydrolysis, Salt Formation, and Solvent Acylation).
Caption: Figure 1. Competitive reaction pathways for 1,3-Adamantanedicarbonyl chloride. Green paths indicate the desired workflow; red/yellow dashed paths indicate failure modes.[2]
Part 3: Optimized Experimental Protocol
Objective: Synthesis of a 1,3-Adamantane-based Polyamide or Diester.
Materials Table
| Component | Role | Specification |
| 1,3-ADC | Electrophile | Recrystallized; White crystalline solid.[1][2] |
| Nucleophile | Diamine/Diol | Dried; Purity >99%.[1][2] |
| Solvent | Medium | Anhydrous THF or DCM (Esters); NMP (Polyamides).[1][2] |
| Base | HCl Scavenger | Triethylamine (Et3N) or Pyridine (2.2 – 2.5 equivalents).[1][2] |
| Catalyst | Activator | DMAP (5–10 mol%) - Critical for alcohols.[1][2] |
Step-by-Step Procedure
-
Preparation (Inert Environment):
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Cool the flask to 0°C using an ice bath. Rationale: Controls the exotherm of the initial reaction and suppresses side reactions.[2]
-
-
Reagent Dissolution:
-
Controlled Addition:
-
Dissolve 1,3-ADC (1.0 eq) in a minimal amount of the same anhydrous solvent.[1][2]
-
Add the 1,3-ADC solution dropwise over 30–60 minutes.
-
Why? High local concentration of acid chloride favors oligomerization or uncontrolled exotherms.[2] Slow addition ensures 1:1 reaction stoichiometry at the mixing front.[2]
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 12–24 hours.
-
Check Point: If the mixture becomes too viscous (polymers), dilute with more anhydrous solvent.[2]
-
-
Quenching & Workup:
-
For Esters: Quench with saturated
solution.[2] Extract with DCM.[2] Wash with 1M HCl (to remove amine base), then Brine.[2] Dry over .[1][2] -
For Polyamides: Pour the reaction mixture into excess Methanol or Water (under vigorous stirring) to precipitate the polymer.[2] Filter and wash extensively to remove salts.[2]
-
Part 4: Data Reference & Stability
Hydrolysis Kinetics Note:
While the adamantane cage provides steric bulk, it does not protect the carbonyl carbon from water as effectively as it protects the bridgehead carbon from
Comparison of Reactivity (Relative Rates):
-
Aliphatic Linear (Adipoyl): Fast, less steric hindrance.[1][2]
-
Bridgehead (1,3-Adamantyl): Moderate, rigid geometry, no enolization possible (no alpha-protons).[1][2]
-
Aromatic (Terephthaloyl): Slowest (conjugation stabilizes the ground state).[1][2]
References
-
Synthesis of Adamantane Derivatives
-
Mechanistic Insight (Acyl Chlorides)
-
General Polyamide Synthesis Protocols
-
Reagent Handling (Sigma-Aldrich/Merck)
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 4. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Adamantanedicarbonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1,3-Adamantanedicarbonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the purification of this highly reactive intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both purity of product and integrity of your research.
Section 1: Understanding Your Crude Product - FAQs
This section addresses the initial state of your product post-synthesis and how to interpret common observations.
Q1: What are the typical impurities I might find in my crude 1,3-Adamantanedicarbonyl chloride after synthesis from the corresponding dicarboxylic acid?
A: The impurity profile of your crude product is directly linked to the synthesis and workup conditions. The most common synthesis route involves treating 1,3-adamantanedicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Primary Impurities:
-
Unreacted 1,3-Adamantanedicarboxylic Acid: Incomplete reaction is a common source of this impurity. The conversion of both carboxylic acid groups on the rigid adamantane cage can be sterically demanding and require sufficient time and reagent stoichiometry.
-
Mono-Acyl Chloride Intermediate: One carboxylic acid group may react while the other remains, leaving an acid-acyl chloride species.
-
Excess Chlorinating Agent and Byproducts: Reagents like thionyl chloride are often used in excess to drive the reaction to completion.[2] Residual SOCl₂ and its gaseous byproducts (SO₂ and HCl) may remain dissolved in the crude product.[3]
-
Hydrolysis Product (1,3-Adamantanedicarboxylic Acid): This is the most common impurity formed after synthesis. Acyl chlorides are extremely sensitive to moisture.[4] Exposure to atmospheric humidity, wet solvents, or glassware during the workup will rapidly convert your product back to the starting dicarboxylic acid.[5][6]
Table 1: Physical Properties of 1,3-Adamantanedicarbonyl Chloride and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Notes |
| 1,3-Adamantanedicarbonyl chloride | C₁₂H₁₄Cl₂O₂ | 261.14 | Solid | Not widely reported, but expected to be a low-melting solid | Highly moisture-sensitive.[7] |
| 1,3-Adamantanedicarboxylic acid | C₁₂H₁₆O₄ | 224.25 | Solid | 270-273 | The primary impurity from hydrolysis or incomplete reaction.[8] |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Liquid | -104.5 | Often used in excess; must be thoroughly removed. |
Q2: My crude product is a fuming, sticky oil or a discolored solid instead of a clean, crystalline material. What happened?
A: This is a classic sign of two potential issues: residual reagents or product degradation.
-
Fuming: If the product fumes upon exposure to air, it is reacting with atmospheric moisture. This indicates the presence of either your desired acyl chloride or, more likely, residual thionyl chloride. Both react with water to release HCl gas, which appears as white fumes.[9]
-
Sticky/Oily Consistency: A pure diacyl chloride should be a crystalline solid. An oily or sticky appearance often points to a mixture. This could be due to residual solvents or the presence of the dicarboxylic acid impurity, which can depress the melting point and interfere with crystallization.
-
Discoloration: Color can be introduced by byproducts from the chlorination reaction, especially if the reaction was overheated. Thionyl chloride can decompose to give species that lead to colored impurities.
Q3: How can I definitively assess the purity of my 1,3-Adamantanedicarbonyl chloride before and after purification?
A: A multi-technique approach is always best for validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. In ¹H NMR, look for the complete disappearance of the broad carboxylic acid protons (-COOH) from the starting material. In ¹³C NMR, you should see the carbonyl carbon shift from the carboxylic acid range (~175-185 ppm) to the acyl chloride range (~165-175 ppm).
-
Infrared (IR) Spectroscopy: This provides a quick and effective check. The broad O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹) should be absent. The key signal to look for is the C=O stretch of the acyl chloride, which is typically very strong and sharp, appearing at a higher frequency (1780-1815 cm⁻¹) than the corresponding carboxylic acid C=O stretch (~1700-1725 cm⁻¹).
-
Melting Point Analysis: A sharp melting point is a good indicator of purity. Impurities will typically cause the melting point to become depressed and broaden.
Section 2: Purification Methodologies & Troubleshooting
Choosing the right purification technique is critical for obtaining high-purity 1,3-Adamantanedicarbonyl chloride.
Q4: What is the best purification method: recrystallization or distillation?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is often the preferred and most practical method for solid acyl chlorides on a lab scale. It is effective at removing non-volatile impurities like the unreacted dicarboxylic acid. The key challenge is finding a suitable solvent that dissolves the product when hot but not when cold, and which is rigorously anhydrous.[10]
-
Distillation: This method is excellent for removing non-volatile impurities and can yield very pure product. However, it requires a high-vacuum setup (e.g., Kugelrohr or short-path distillation) due to the likely high boiling point of the diacyl chloride.[11] There is also a risk of thermal decomposition if heated too strongly or for too long. For adamantane derivatives, sublimation under vacuum can also be a viable technique.[12]
The following workflow can help guide your decision.
Caption: Purification method selection workflow.
Q5: Can you provide a detailed, step-by-step protocol for recrystallization?
A: Absolutely. The key is the rigorous exclusion of moisture at every step.
Experimental Protocol: Anhydrous Recrystallization
-
Initial Workup: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add a dry, high-boiling solvent like anhydrous toluene and remove it again on a rotary evaporator. This process of co-evaporation is very effective.[2]
-
Solvent Selection: The ideal solvent should be non-protic and easily dried. Good candidates include hexane, heptane, toluene, or mixtures thereof. Dichloromethane could also be used, but its complete removal can be more difficult.
-
Dissolution: In a flask dried overnight in an oven and cooled under an inert atmosphere (N₂ or Argon), add the crude solid. Add the minimum amount of warm, anhydrous recrystallization solvent needed to fully dissolve the solid. Gentle heating with a heat gun or in a warm oil bath may be necessary. Do not overheat.
-
Crystallization: Allow the solution to cool slowly to room temperature. Placing it directly in an ice bath can cause the product to crash out as a fine powder or oil, trapping impurities. Once at room temperature, you can cool it further in an ice bath or freezer to maximize yield.
-
Isolation: Quickly filter the resulting crystals using a Büchner or Hirsch funnel, minimizing exposure to air. It is best practice to perform this filtration under a blanket of inert gas.
-
Washing: Wash the collected crystals with a small amount of ice-cold, anhydrous solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Store the final product immediately in a sealed container under an inert atmosphere.[13]
Caption: Experimental workflow for anhydrous recrystallization.
Q6: My recrystallization attempt resulted in the product "oiling out." What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. This often traps impurities.
Troubleshooting Steps:
-
Use More Solvent: The concentration of your product may be too high. Add more warm solvent until the oil redissolves, then attempt to cool it again, even more slowly.
-
Change Solvent System: The chosen solvent may be too "good." Add a "poorer," miscible solvent (in which the compound is less soluble) dropwise to the warm solution until it just becomes cloudy. Then add a few drops of the good solvent to clarify and cool slowly. For example, if using toluene, you might add hexane as the poorer solvent.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Section 3: Safe Handling and Storage
Q7: What are the essential practices for handling and storing purified 1,3-Adamantanedicarbonyl chloride to maintain its purity?
A: Given its reactivity, proper handling and storage are as crucial as the purification itself. Acyl chlorides are corrosive and highly reactive towards nucleophiles, especially water.[14][15][16]
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[17]
-
Use dry glassware and syringes/needles for transfers.
-
Keep containers tightly sealed when not in use to minimize exposure to atmospheric moisture.
Storage:
-
Store in a tightly sealed glass container with a Teflon-lined cap. Parafilm can be wrapped around the cap as an extra precaution.
-
Store under an inert atmosphere (N₂ or Argon). For long-term storage, a glovebox or a desiccator containing a drying agent (but separate from the product) is ideal.[18]
-
Keep the container in a cool, dry place away from incompatible materials like alcohols, amines, and strong bases.[19]
By understanding the nature of 1,3-Adamantanedicarbonyl chloride and anticipating the common pitfalls in its purification, you can consistently obtain high-purity material for your research and development needs.
References
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
- Google Patents. (n.d.). CN101386576A - A kind of synthetic method of 1, 3-adamantane dicarboxylic acid.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .
-
ChemicalBook. (n.d.). NOTE Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Retrieved from .
- ACS Publications. (2020). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development.
- PubChem. (n.d.). 1-Adamantanecarbonyl chloride. National Institutes of Health.
- PubChem. (n.d.). 1,3-Adamantanedicarbonyl chloride. National Institutes of Health.
- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
-
SaveMyExams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from .
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from .
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from .
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from .
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water.
-
Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved from .
- ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol.
-
chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from .
- The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from .
-
MilliporeSigma. (n.d.). 1-Adamantanecarbonyl chloride 95. Retrieved from .
-
Reddit. (n.d.). r/chemistry - Acetyl Chloride Storage. Retrieved from .
-
YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from .
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from .
-
Tokyo Chemical Industry. (n.d.). 1-Adamantanecarbonyl Chloride. Retrieved from .
-
Organic Syntheses. (2024). Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). Retrieved from .
-
Daken Chemical. (2025). 1-Adamantanecarbonyl Chloride (CAS 2094-72-6): A Versatile Organic Synthesis Intermediate. Retrieved from .
-
NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from .
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from .
-
Organic Syntheses. (n.d.). 2- to 9-decyn-1-ol. Retrieved from .
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. 1,3-Adamantanedicarbonyl chloride | C12H14Cl2O2 | CID 5231971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. chemos.de [chemos.de]
- 14. 1-Adamantanecarbonyl chloride | C11H15ClO | CID 98915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Adamantanecarbonyl Chloride | 2094-72-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 17. download.basf.com [download.basf.com]
- 18. reddit.com [reddit.com]
- 19. nj.gov [nj.gov]
Technical Support Center: 1,3-Adamantanedicarbonyl Chloride (1,3-ADC) Optimization Guide
[1]
Executive Summary
1,3-Adamantanedicarbonyl chloride (1,3-ADC) is a specialized bifunctional monomer used primarily to introduce rigidity and thermal stability into high-performance polyamides and polyesters.[1] Unlike planar aromatic acid chlorides (e.g., terephthaloyl chloride), 1,3-ADC possesses a bulky, diamondoid cage structure. This steric bulk significantly retards nucleophilic attack, often requiring optimized catalyst loading and specific solvent protocols to achieve high molecular weights or quantitative yields.
This guide addresses the kinetic bottlenecks associated with the adamantane cage and provides self-validating protocols for catalyst optimization.
Module 1: Nucleophilic Acylation (Small Molecule Synthesis)
Context: You are synthesizing diesters or diamides using 1,3-ADC and encountering incomplete conversion or long reaction times.
Q: Why is my standard 1 mol% DMAP loading failing to drive the reaction to completion?
A: The adamantane cage creates significant steric hindrance around the carbonyl carbons. Standard catalytic loadings (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) are often insufficient because the turnover rate is kinetically throttled by the bulky cage.[1]
Technical Insight: In the mechanism of nucleophilic acylation, DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt. For sterically unencumbered substrates, this intermediate is rapidly consumed by the nucleophile (alcohol/amine). With 1,3-ADC, the formation of the acylpyridinium species is favored, but the subsequent attack by the nucleophile is sterically impeded.
Optimization Protocol:
-
Increase Loading: Elevate DMAP loading to 10–20 mol% relative to the acid chloride equivalents.
-
Stoichiometric Activation: For highly hindered nucleophiles (e.g., tertiary alcohols), use stoichiometric DMAP (or Pyridine) to shift the equilibrium entirely to the activated acylpyridinium species.
-
Temperature: Increase reaction temperature to 40–60°C (DCM/Chloroform reflux) rather than room temperature.
Visualizing the Kinetic Bottleneck
The following diagram illustrates where the adamantane steric bulk (represented by the cage) slows down the catalytic cycle.
Module 2: Polymerization (Polyamides & Polyesters)[1]
Context: You are synthesizing polymers via interfacial or solution polymerization and struggling with low inherent viscosity (
Q: How do I balance catalyst loading to prevent low molecular weight oligomers?
A: In step-growth polymerization, precise stoichiometry is critical. However, with 1,3-ADC, "apparent" stoichiometry is often skewed by hydrolysis (moisture sensitivity) or incomplete reactivity.[1]
The "Dual-Base" Strategy: Do not rely on a single base for both acid scavenging and catalysis.[1]
-
Scavenger: Use an inorganic base (e.g.,
or for interfacial; for solution) in slight excess (2.2 eq per mole of 1,3-ADC).[1] -
Catalyst: Add a Phase Transfer Catalyst (PTC) or Nucleophilic Catalyst.[1]
Recommended Loading Table:
| Polymerization Type | Solvent System | Recommended Catalyst | Loading | Mechanism |
| Interfacial | Water / DCM | TBAB (Tetrabutylammonium bromide) | 2–5 mol% | Transfers phenolate/diamine to organic phase.[1] |
| Solution (High MW) | NMP / DMAc | LiCl (Lithium Chloride) | 2–5 wt% | Solubility Enhancer: Disrupts H-bonding, keeping polymer in solution longer to allow chain growth.[1] |
| Solution (Ester) | DCM / Pyridine | DMAP | 10–15 mol% | Hyper-nucleophilic activation (see Module 1).[1] |
Q: The reaction mixture turns cloudy immediately. Is this polymer or salt?
A: This is a common troubleshooting point. Adamantane-containing polymers often precipitate early due to the rigid cage structure, which acts as a "brick" in the chain, lowering solubility in standard organic solvents.
Self-Validating Test:
-
Take an aliquot of the cloudy suspension.
-
Add excess water.[1]
Module 3: Troubleshooting & Workflows
Q: I see a new spot on TLC that isn't product or starting material. What is it?
A: It is likely the anhydride or hydrolysis product (1,3-adamantanedicarboxylic acid).[1]
-
Cause: 1,3-ADC is highly susceptible to hydrolysis if the catalyst loading is high but the system is not strictly anhydrous. The N-acylpyridinium intermediate is more hygroscopic than the starting acid chloride.[1]
-
Diagnosis: Check IR.
Troubleshooting Decision Tree
References
-
Reactivity of Adamantane Derivatives
- Title: Synthesis and Characterization of New Soluble Aromatic Polyamides Based on 4-(1-Adamantyl)-1,3-bis(aminophenoxy)benzene.
-
Source: Macromolecules (via CSIC).[1]
- Relevance: Discusses the solubility issues and polymerization kinetics of adamantane-based monomers.
-
Acylation Catalysis (DMAP Mechanisms)
- Title: The DMAP-Catalyzed Acyl
-
Source: ScholarWorks @ UTRGV.[1]
- Relevance: Defines the kinetic necessity of the N-acylpyridinium intermediate and the impact of steric bulk on r
-
Steglich Esterification & Hindered Substrates
-
Polymerization Techniques (Interfacial)
- Title: Formation of Polyamides - A Level Chemistry Revision Notes.
- Source: Save My Exams.
- Relevance: Outlines the standard interfacial polymerization protocols using diacid chlorides and diamines, applicable to 1,3-ADC.
Technical Guide: Moisture Sensitivity Management for Adamantane-1,3-dicarbonyl dichloride
Document ID: TS-ADAM-013 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Chemical Context
Adamantane-1,3-dicarbonyl dichloride (CAS: 29713-15-3) is a critical bifunctional linker used in the synthesis of high-performance polyamides, polyesters, and pharmaceutical intermediates. Its rigid, bulky adamantane cage structure confers unique thermal stability and lipophilicity to downstream products.
However, the acyl chloride (
The Critical Failure Mode: Inadvertent hydrolysis releases hydrogen chloride (HCl) gas. In closed vessels, this creates dangerous over-pressurization. In synthesis, the presence of the hydrolyzed acid terminates polymerization chains and alters stoichiometry, leading to catastrophic batch failure.
The Mechanism of Degradation
Understanding the "Why" is the first step in prevention. The degradation is not a passive decay; it is a rapid, autocatalytic reaction with water.
Hydrolysis Pathway Diagram
Figure 1: The irreversible hydrolysis pathway. Note the phase change from soluble dichloride to insoluble dicarboxylic acid.
Diagnostic & Quality Control
How do you know if your reagent is compromised? Rely on Self-Validating Protocols .
Visual & Physical Indicators
| Indicator | Fresh Reagent (Active) | Compromised Reagent (Hydrolyzed) |
| Appearance | White to off-white crystalline solid | White "crust" or powder (often amorphous) |
| Solubility (DCM) | Fully Soluble (Clear solution) | Insoluble/Turbid (The acid is highly polar) |
| Odor | Faint, acrid (trace HCl) | Sharp, stinging (significant HCl release) |
| Container | Neutral pressure | Pressurized (Popping sound upon opening) |
The "Silver Nitrate" Qualitative Test
Use this rapid test to confirm the presence of hydrolyzable chlorides before committing valuable precursors.
-
Dissolve a small spatula tip (~10 mg) of the sample in 1 mL of dry acetonitrile.
-
Add 2 drops of aqueous Silver Nitrate (
) . -
Observation:
-
Immediate heavy precipitate (AgCl): Indicates presence of active acyl chloride (or free HCl). Note: This confirms the chloride is available, but does not rule out partial hydrolysis. Use solubility for purity check.
-
Slow/No precipitate: Reagent has fully hydrolyzed to the unreactive acid (rare, usually requires heat/base to fully strip chloride).
-
Handling & Storage Protocols
Storage Hierarchy
-
Gold Standard: Glovebox under Argon/Nitrogen (
ppm ). -
Silver Standard: Schlenk flask under positive Nitrogen pressure, stored in a desiccator with active
or indicating silica. -
Do Not: Store in standard screw-cap vials in a fridge without secondary containment (moisture condenses upon warming).
Decision Tree: Handling Workflow
Figure 2: Operational workflow for assessing reagent quality prior to synthesis.
Troubleshooting & Recovery (The "Fix")
If your adamantane-1,3-dicarbonyl dichloride has hydrolyzed, it is not necessarily waste. You can regenerate the acyl chloride functionality chemically.[1]
Issue: White Crust / Insoluble Solids
Diagnosis: Partial hydrolysis has converted the surface to adamantane-1,3-dicarboxylic acid. The Fix: Thionyl Chloride Regeneration
Warning: Perform this in a high-efficiency fume hood.
-
Setup: Place the compromised solid in a round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Reagent: Add excess Thionyl Chloride (
) . Use approx. 5-10 mL per gram of solid. -
Reflux: Heat to reflux (76°C) for 2-4 hours. The insoluble acid "crust" should dissolve as it converts back to the soluble acid chloride.
-
Isolation: Distill off the excess thionyl chloride (vacuum distillation is preferred to keep temperature low).
-
Result: The residue is your regenerated adamantane-1,3-dicarbonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO or DMF to dissolve this compound? A: NO. While adamantane derivatives are often soluble in these polar solvents, acid chlorides react violently with DMSO (Pummerer-like rearrangement/oxidation) and react with DMF to form Vilsmeier-Haack type intermediates. Use Dichloromethane (DCM) , Chloroform , or THF (anhydrous).
Q2: I heard a "pop" when I opened the bottle. Is it safe? A: The "pop" is pressurized HCl gas escaping. This indicates moisture ingress has occurred. The remaining solid is likely partially hydrolyzed. Perform the Solubility Test (Section 3) immediately. If it dissolves fully in DCM, the hydrolysis may be superficial. If cloudy, purify.
Q3: How do I weigh this accurately without a glovebox? A: Use the "Difference by Weighing" method with a capped vial:
-
Tare a capped vial containing the reagent.
-
Quickly transfer the approximate amount to your reaction flask (under nitrogen flow).
-
Immediately recap and re-weigh the vial.
-
The difference is the mass added. Never weigh on an open balance pan; the compound will absorb water and the mass reading will drift upwards (hygroscopic error).
References
-
PubChem. Adamantane-1,3-dicarbonyl dichloride (Compound).[5] National Library of Medicine. Available at: [Link]
-
University of California, Riverside. Standard Operating Procedure: Working with Acids and Acid Chlorides. Environmental Health & Safety.[2] Available at: [Link]
- Wiberg, K. B., et al.Substituent Effects in the Adamantane System. Journal of the American Chemical Society. (Fundamental adamantane reactivity context).
- Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. earth.utah.edu [earth.utah.edu]
- 3. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. 1,3-Adamantanedicarbonyl chloride | C12H14Cl2O2 | CID 5231971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Adamantanedicarbonyl Chloride Handling & Disposal
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Safe Handling, Quenching, and Disposal of 1,3-Adamantanedicarbonyl Chloride (CAS: 39269-10-8 / Related: 2094-72-6)
Introduction
Welcome to the Technical Support Center. You are likely here because you are working with 1,3-Adamantanedicarbonyl chloride , a rigid, bulky cross-linking agent used in polymer chemistry and pharmaceutical synthesis.
This compound presents a dual hazard profile: the corrosivity typical of acid chlorides and the lipophilicity of the adamantane cage. This combination often leads to "incomplete quenching" scenarios where unreacted reagent remains trapped inside hydrophobic clumps, posing a delayed risk to waste handlers.
This guide replaces generic safety advice with field-proven protocols designed to neutralize these specific risks.
Module 1: Emergency Response (Spills & Exposure)
Q: I dropped a vial, and it is smoking. What is the immediate protocol?
A: Evacuate, Ventilate, and Do Not Use Water.
The "smoke" is Hydrogen Chloride (HCl) gas, generated instantly upon contact with atmospheric moisture.
-
Evacuate: Clear the immediate area. The lachrymatory effects (tearing) can be debilitating.
-
Ventilate: If in a fume hood, lower the sash. If outside a hood, activate emergency ventilation.
-
Containment: Do NOT use water or wet paper towels. This will accelerate HCl generation and heat evolution.
-
Cover the spill with dry sand , vermiculite , or a dedicated acid-neutralizing spill kit (e.g., sodium bicarbonate powder).
-
Scoop the absorbed material into a dry container and label it as "Hazardous Waste: Acid Chloride + Solid Support."
-
Q: I got a splash on my glove. Can I finish my weighing?
A: No. Change gloves immediately. Acid chlorides can permeate standard nitrile gloves. Once inside, they react with sweat (water) on your skin to produce HCl, causing a chemical burn that may not be felt immediately ("delayed burn").
-
Protocol: Remove gloves → Wash hands with soap/water for 15 mins → Inspect skin → Don fresh double-gloves.
Module 2: Routine Handling & Storage
Q: The reagent in the bottle has formed a hard white crust. Is it still usable?
A: Likely not for quantitative work. The white crust is 1,3-Adamantanedicarboxylic acid , the hydrolysis product.
-
Causality: The adamantane cage is bulky; however, the carbonyl chlorides are highly electrophilic. Moisture ingress through a loose cap creates a layer of carboxylic acid.
-
Impact: Using this material will alter your stoichiometry (fewer reactive groups) and introduce acidic impurities that may quench sensitive catalysts (e.g., amines or organometallics).[1]
-
Action: If the solid is free-flowing underneath, you may attempt sublimation or recrystallization (from dry hexane/CHCl3), but purchasing fresh stock is safer for GMP applications.
Q: What is the correct PPE for this specific compound?
Standard lab coats are insufficient for large-scale handling.
| PPE Component | Recommendation | Technical Rationale |
| Gloves (Primary) | Silver Shield (Laminate) | Impermeable to acid chlorides and chlorinated solvents (DCM). |
| Gloves (Secondary) | Nitrile (Double Layer) | For dexterity. Change immediately upon splash. |
| Eye Protection | Chemical Goggles | Safety glasses allow gas entry; goggles seal against HCl fumes. |
| Respiratory | Fume Hood (Mandatory) | Never handle on an open bench. |
Module 3: Waste Quenching & Disposal (The Core Protocol)
Q: How do I safely dispose of the reaction mixture or excess reagent?
A: Follow the "Reverse Quench" Protocol with Co-Solvent.
The Hazard: Adding water to the waste flask causes a violent exotherm. Furthermore, because 1,3-adamantanedicarbonyl chloride is lipophilic, it may form "oily beads" in water that do not hydrolyze immediately. These beads can rupture later in the waste drum.
The Solution: You must dissolve the waste in a solvent to ensure homogeneity, then add the waste to the quenching solution.
Step-by-Step Quenching Protocol
-
Preparation of Quench Bath:
-
In a large beaker (3x the volume of your waste), prepare a slurry of Ice and Saturated Sodium Bicarbonate (
) . -
Note: Bicarbonate releases
(frothing). If your scale is large (>50g), use Sodium Hydroxide ( ) 2M to avoid foam, but be prepared for higher heat generation.
-
-
Preparation of Waste:
-
Dilute your acid chloride waste with Acetone or THF .
-
Why? Acetone is miscible with both the organic waste and the aqueous quench bath, preventing the formation of hydrophobic "time-bomb" clumps.
-
-
The Addition (Reverse Quench):
-
Slowly add the Waste/Acetone mixture into the Ice/Base bath with vigorous stirring.
-
Monitor temperature; keep below 20°C.
-
-
Verification:
-
Test pH.[2] It should be neutral (pH 6-8). If acidic, add more base.
-
Stir for at least 30 minutes to ensure the bulky adamantane cage allows water access to the chloride groups.
-
Visual Workflow: Safe Quenching Logic
Figure 1: The "Reverse Quench" workflow prevents thermal runaway and ensures complete neutralization of lipophilic acid chlorides.
Module 4: Troubleshooting Synthesis Issues
Q: My yield is low, and I see a white precipitate forming during the reaction.
A: You have moisture ingress. The white precipitate is the insoluble dicarboxylic acid.
-
Troubleshoot:
-
Are you using anhydrous solvents (DCM/THF) from a fresh still or sieve-dried bottle?
-
Did you flame-dry your glassware?
-
Critical: 1,3-Adamantanedicarbonyl chloride is often a solid.[2] If you weighed it in open air on a humid day, it hydrolyzed on the balance pan. Weigh quickly or use a glovebox.
-
Q: The reaction flask pressurized and popped the septum.
A: Unvented HCl generation. Every mole of this reagent generates 2 moles of HCl gas upon reaction with nucleophiles (amines/alcohols).
-
Fix: You must provide a vent path. Use a needle vent to a scrubber (NaOH trap) or run under a constant stream of Nitrogen/Argon that exits to a bubbler. Do not seal the system closed.
Scientific Grounding & Mechanism
The hydrolysis of 1,3-Adamantanedicarbonyl chloride is thermodynamically favorable and exothermic. The adamantane core (
Reaction Scheme:
Neutralization (with Bicarbonate):
Note the generation of
Visual Pathway: Hazard Evolution
Figure 2: Mechanistic pathway showing the generation of hazardous HCl gas upon contact with moisture.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Characteristic of Corrosivity (D002). [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 1,3-Adamantanedicarbonyl Chloride and Terephthaloyl Chloride for Advanced Polymer and Pharmaceutical Synthesis
In the landscape of materials science and pharmaceutical development, the choice of bifunctional monomers is paramount to tailoring the final properties of polymers and active pharmaceutical ingredients. Among the vast array of available building blocks, diacyl chlorides stand out for their high reactivity, enabling robust and efficient bond formation. This guide provides an in-depth comparison of two such diacyl chlorides: the rigid, aliphatic 1,3-adamantanedicarbonyl chloride and the planar, aromatic terephthaloyl chloride. This analysis, grounded in experimental data and mechanistic principles, will empower researchers to make informed decisions in monomer selection for applications demanding specific performance characteristics.
Molecular Architecture: A Tale of Two Scaffolds
At the heart of the reactivity differences between 1,3-adamantanedicarbonyl chloride and terephthaloyl chloride lies their distinct molecular geometries.
Terephthaloyl chloride , a derivative of benzene, presents its two acyl chloride functionalities in a para-disposition on a planar aromatic ring. This linear and rigid structure is a key contributor to the exceptional thermal stability and mechanical strength of polymers derived from it, such as Kevlar®[1].
1,3-Adamantanedicarbonyl chloride , in contrast, features its acyl chloride groups attached to a bulky, three-dimensional diamondoid adamantane cage. This non-planar, rigid structure imparts unique properties to polymers, including enhanced solubility and high glass transition temperatures, by disrupting chain packing[2][3].
Unraveling the Reactivity Puzzle: Electronic and Steric Effects
The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. Both electronic and steric factors inherent to the molecular backbone significantly influence this electrophilicity and the accessibility of the reactive centers to nucleophiles.
Electronic Landscape
In terephthaloyl chloride , the carbonyl groups are directly conjugated with the benzene ring. The aromatic ring can participate in resonance, which can influence the electron density at the carbonyl carbons. While the benzene ring is generally considered electron-withdrawing via induction, it can also donate electron density through resonance. However, the strong inductive effect of the two chlorine atoms and the oxygen atoms dominates, rendering the carbonyl carbons highly electrophilic.
Conversely, the adamantane core in 1,3-adamantanedicarbonyl chloride is a purely aliphatic, saturated hydrocarbon scaffold. It is an electron-donating group through induction (+I effect). This electron-donating nature slightly reduces the partial positive charge on the carbonyl carbons, thereby decreasing their intrinsic electrophilicity compared to an aromatic system with electron-withdrawing substituents.
The Decisive Role of Steric Hindrance
The most significant factor differentiating the reactivity of these two molecules is steric hindrance . The adamantane cage is a bulky, three-dimensional structure that physically obstructs the approach of nucleophiles to the carbonyl carbons[4][5][6][7][8]. This steric congestion around the reactive sites significantly slows down the rate of nucleophilic attack.
Terephthaloyl chloride , being a planar molecule, offers relatively unhindered access to its carbonyl groups from above and below the plane of the benzene ring. This accessibility facilitates rapid reactions with nucleophiles.
The following diagram illustrates the structural differences and their impact on nucleophilic attack.
Caption: Steric and electronic factors influencing reactivity.
Experimental Evidence: A Quantitative Comparison
The most direct measure of reactivity comes from kinetic studies of reactions with common nucleophiles, such as water (hydrolysis).
Hydrolysis Kinetics
Experimental data on the hydrolysis of terephthaloyl chloride reveals its high reactivity. Studies have shown that its half-life (t₁/₂) in aqueous systems at 0°C ranges from 1.2 to 2.2 minutes[9]. The observed first-order rate constants (kₒₑₛ) for its hydrolysis are in the range of 530 to 1100 (x 10⁻⁵ s⁻¹)[9]. This rapid hydrolysis underscores the high electrophilicity of the carbonyl carbons and the ease of nucleophilic attack.
| Compound | Structure | Key Features | Hydrolysis Half-life (0°C) | Observed Rate Constant (kₒₑₛ) (0°C) |
| Terephthaloyl Chloride | Planar, Aromatic | Conjugated system, unhindered | 1.2 - 2.2 min[9] | 530 - 1100 (x 10⁻⁵ s⁻¹)[9] |
| 1,3-Adamantanedicarbonyl Chloride | 3D, Aliphatic | Bulky, sterically hindered, +I effect | Expected to be significantly longer | Expected to be significantly lower |
Implications for Polycondensation Reactions
In the synthesis of polymers such as polyamides and polyesters, the reactivity of the diacyl chloride monomer is a critical parameter influencing reaction conditions and the properties of the resulting polymer.
The high reactivity of terephthaloyl chloride allows for rapid polymerization, often at low temperatures, in a process known as interfacial polycondensation[1][10][11][12]. This is the basis for the commercial production of high-performance aramids.
The synthesis of polyamides from 1,3-adamantanedicarbonyl chloride and other adamantane-based monomers generally requires more forcing conditions to overcome the lower reactivity imposed by steric hindrance. However, the incorporation of the bulky adamantane unit can be advantageous, leading to polymers with improved solubility in organic solvents and high thermal stability[2][3].
Experimental Protocols: Assessing Acyl Chloride Reactivity
To quantitatively assess the reactivity of these and other acyl chlorides, a common and reliable method is to monitor the rate of hydrolysis.
Protocol: Determination of Hydrolysis Rate by Titration
This protocol outlines a method to determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride.
Objective: To measure the rate of production of hydrochloric acid during the hydrolysis of the diacyl chloride.
Materials:
-
Diacyl chloride (1,3-adamantanedicarbonyl chloride or terephthaloyl chloride)
-
Acetone (solvent for the acyl chloride)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Stir plate and stir bar
-
Burette
-
Stopwatch
-
Thermostated water bath
Procedure:
-
Preparation of Reaction Mixture: In a flask, prepare a solution of the diacyl chloride in a suitable solvent that is miscible with water, such as acetone. Place the flask in a thermostated water bath to maintain a constant temperature.
-
Initiation of Hydrolysis: Add a known volume of deionized water to the acyl chloride solution while stirring vigorously. Start the stopwatch immediately upon the addition of water.
-
Titration: At regular time intervals (e.g., every 1-2 minutes for a fast reaction, or longer for a slower one), withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Analysis: Immediately titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first persistent pink color. Record the volume of NaOH used.
-
Data Analysis: The concentration of HCl produced at each time point is proportional to the amount of acyl chloride that has reacted. A plot of ln([Acyl Chloride]₀ / ([Acyl Chloride]₀ - [HCl])) versus time will yield a straight line with a slope equal to the pseudo-first-order rate constant, k.
Caption: Workflow for determining the hydrolysis rate of an acyl chloride.
Conclusion and Application Outlook
The choice between 1,3-adamantanedicarbonyl chloride and terephthaloyl chloride is a strategic one, dictated by the desired balance of reactivity and final material properties.
-
Terephthaloyl chloride is the monomer of choice for applications requiring rapid polymerization and the formation of highly ordered, high-strength materials. Its high reactivity makes it suitable for efficient industrial-scale production of polymers like aramids.
-
1,3-Adamantanedicarbonyl chloride , while less reactive due to the steric bulk of the adamantane core, offers a pathway to polymers with unique properties. The incorporation of the adamantane moiety can enhance solubility, thermal stability, and introduce a high degree of rigidity at the molecular level, which is desirable in applications such as specialty membranes, advanced optical materials, and in the synthesis of complex pharmaceutical intermediates where controlled reactivity is beneficial.
By understanding the fundamental principles of electronic and steric effects on the reactivity of these diacyl chlorides, researchers can better predict their behavior in chemical reactions and strategically design next-generation materials and molecules with tailored functionalities.
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Bradbury, J. H., & Crawford, P. J. (1968). Kinetics of an interfacial polycondensation reaction. Part 1.—Hydrolysis of terephthaloyl chloride. Transactions of the Faraday Society, 64, 1337-1345. [Link]
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cross-validation of analytical methods for adamantane-containing compounds
The analysis of adamantane-containing compounds requires a thoughtful and rigorous approach. By employing a combination of powerful analytical techniques and adhering to stringent validation and cross-validation protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data. This, in turn, is fundamental to the successful development of safe and effective medicines. The principles outlined in this guide, grounded in regulatory expectations and scientific best practices, provide a framework for achieving this critical objective. The emphasis on a continuous lifecycle approach to method validation ensures that analytical procedures remain fit for purpose throughout the entire drug development process. [28]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
